Dendron P5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C76H134N4O21 |
|---|---|
Molecular Weight |
1439.9 g/mol |
IUPAC Name |
ditert-butyl 4-[[4-amino-7-[[1,7-bis[(2-methylpropan-2-yl)oxy]-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-1,7-dioxoheptan-4-yl]amino]-4-[3-[[1,7-bis[(2-methylpropan-2-yl)oxy]-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-1,7-dioxoheptan-4-yl]amino]-3-oxopropyl]-7-oxoheptanoyl]amino]-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]heptanedioate |
InChI |
InChI=1S/C76H134N4O21/c1-64(2,3)93-55(84)31-43-74(44-32-56(85)94-65(4,5)6,45-33-57(86)95-66(7,8)9)78-52(81)28-40-73(77,41-29-53(82)79-75(46-34-58(87)96-67(10,11)12,47-35-59(88)97-68(13,14)15)48-36-60(89)98-69(16,17)18)42-30-54(83)80-76(49-37-61(90)99-70(19,20)21,50-38-62(91)100-71(22,23)24)51-39-63(92)101-72(25,26)27/h28-51,77H2,1-27H3,(H,78,81)(H,79,82)(H,80,83) |
InChI Key |
RRBIOJFSKVLGLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)NC(=O)CCC(CCC(=O)NC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)CCC(=O)OC(C)(C)C)(CCC(=O)NC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)CCC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Dendron P5: Structure, Properties, and Applications
Disclaimer: The term "Dendron P5" is not a standardized nomenclature for a specific chemical entity. Based on common terminology in dendrimer chemistry, this guide interprets "this compound" as a fifth-generation (G5) dendron. Due to its extensive characterization and wide range of applications, this document will focus on the amine-terminated fifth-generation Poly(amidoamine) (PAMAM) dendrimer with an ethylenediamine core as a representative example of a G5 dendron.
Introduction
Dendrimers are a unique class of synthetic macromolecules characterized by their highly branched, three-dimensional architecture. Emanating from a central core, they are built through a series of repetitive branching units, with each concentric layer of branches referred to as a generation. Fifth-generation dendrimers, such as the G5 PAMAM dendrimer, are of significant interest to researchers in materials science and medicine due to their well-defined structure, multivalency, and nanoscale dimensions. These properties make them ideal candidates for a variety of applications, most notably in drug delivery, gene therapy, and as imaging agents.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and characterization of the G5 PAMAM dendrimer. It is intended for researchers, scientists, and drug development professionals seeking detailed technical information on this important nanomaterial.
Chemical Structure and Properties
The G5 PAMAM dendrimer with an ethylenediamine core is a monodisperse macromolecule with a precise chemical structure. Its synthesis begins with an ethylenediamine core, from which layers of amidoamine branches are extended in a divergent fashion. The fifth generation possesses 128 primary amine surface groups, which are readily available for functionalization.
Chemical Structure
The general structure of a G5 PAMAM dendrimer consists of an ethylenediamine core, interior layers of repeating amidoamine units, and a surface layer of primary amine groups.
Physicochemical Properties
The quantitative properties of the G5 PAMAM dendrimer are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₁₂₇₀H₂₅₄₈N₅₁₀O₂₅₂ | |
| Theoretical Molecular Weight | 28,826 g/mol | |
| CAS Number | 163442-68-0 | |
| Generation | 5 | |
| Core | Ethylenediamine | |
| Number of Surface Groups | 128 (Primary Amines) | |
| Measured Diameter | 5.4 nm | |
| Appearance | Typically supplied as a solution in methanol | |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) | |
| Density (5 wt% in methanol) | ~0.797 g/mL at 25 °C |
Experimental Protocols
The synthesis and characterization of G5 PAMAM dendrimers require precise and controlled experimental procedures. The following sections detail the methodologies for its preparation and analysis.
Synthesis of G5 PAMAM Dendrimer (Divergent Method)
The divergent synthesis of G5 PAMAM dendrimers involves a two-step iterative process starting from an ethylenediamine core. Each full generation is synthesized through a Michael addition reaction followed by an amidation reaction.
Step 1: Michael Addition (Formation of Half-Generation)
-
An ethylenediamine core is reacted with a molar excess of methyl acrylate in a methanol solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is typically stirred at room temperature for a period of 48-72 hours to ensure complete reaction.
-
The excess methyl acrylate and methanol are removed under reduced pressure to yield the ester-terminated half-generation dendrimer (G0.5).
Step 2: Amidation (Formation of Full-Generation)
-
The resulting ester-terminated dendrimer is dissolved in methanol.
-
A large molar excess of ethylenediamine is added to the solution.
-
The amidation reaction is carried out at room temperature with stirring for 48-72 hours.
-
The excess ethylenediamine and methanol are removed by a combination of rotary evaporation and high vacuum to yield the amine-terminated full-generation dendrimer (G1).
These two steps are repeated iteratively to synthesize higher generations. To reach the fifth generation, this cycle is repeated four more times.
Purification:
After each full generation synthesis, purification is crucial to remove unreacted reagents and side products. Dialysis is a common method for purifying higher generation dendrimers like G5.
-
The crude dendrimer product is dissolved in an appropriate solvent (e.g., water or methanol).
-
The solution is placed in a dialysis membrane with a suitable molecular weight cutoff (MWCO), typically 10,000 Da for G5 PAMAM.
-
Dialysis is performed against a large volume of the same solvent, with frequent solvent changes over several days, to remove smaller impurities.
-
The purified dendrimer solution is then recovered and can be lyophilized to obtain a solid product.
Characterization Methods
A combination of analytical techniques is used to confirm the structure, size, purity, and molecular weight of the synthesized G5 PAMAM dendrimers.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the proton environment in the dendrimer structure.
-
Sample Preparation: Dissolve 5-10 mg of the lyophilized dendrimer in a deuterated solvent such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).
-
Analysis: The spectrum will show characteristic peaks for the methylene protons of the ethylenediamine core and the repeating amidoamine units. The integration of these peaks can be used to confirm the generation number.
-
-
¹³C NMR: Provides information about the carbon skeleton of the dendrimer.
-
Sample Preparation: Similar to ¹H NMR, a higher concentration (20-50 mg) may be required for better signal-to-noise.
-
Analysis: The spectrum will display distinct peaks for the different carbon environments within the dendrimer structure, confirming the successful formation of the amidoamine linkages.
-
3.2.2. Size-Exclusion Chromatography (SEC)
SEC is used to determine the molecular weight and polydispersity index (PDI) of the dendrimer.
-
Mobile Phase: An aqueous buffer, often containing a salt (e.g., phosphate-buffered saline with NaCl) to minimize interactions with the column material.
-
Column: A column with a pore size suitable for the molecular weight range of the dendrimer.
-
Detectors: A combination of a refractive index (RI) detector and a multi-angle light scattering (MALS) detector is commonly used to obtain absolute molecular weight information.
-
Sample Preparation: Dissolve the dendrimer in the mobile phase at a concentration of 1-5 mg/mL and filter through a 0.22 µm syringe filter before injection.
-
Analysis: The elution profile provides information on the size distribution of the dendrimer population. A narrow peak indicates a low PDI and a monodisperse sample.
3.2.3. High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC can be used to assess the purity of the dendrimer and separate it from lower-generation impurities.
-
Column: A C4 or C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, often with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.
-
Detector: A UV detector set to a wavelength where the dendrimer absorbs (e.g., 210 nm).
-
Sample Preparation: Dissolve the dendrimer in the initial mobile phase composition.
-
Analysis: A single, sharp peak is indicative of a pure sample.
Applications in Drug Delivery
The well-defined structure and multivalent surface of G5 PAMAM dendrimers make them highly attractive as nanocarriers for therapeutic agents. Their primary amine surface can be functionalized with targeting ligands, imaging agents, and stealth-conferring moieties like polyethylene glycol (PEG).
Mechanism of Cellular Uptake
The cellular uptake of G5 PAMAM dendrimers, particularly when carrying a drug cargo, is a critical step in their therapeutic action. The primary mechanism of internalization is endocytosis.
The positively charged surface of the amine-terminated G5 PAMAM dendrimer facilitates electrostatic interactions with the negatively charged cell membrane, initiating the endocytic process. Once inside the cell within an endosome, the numerous tertiary amines in the dendrimer's interior become protonated in the acidic environment of the endosome. This "proton sponge effect" leads to an influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosome. This allows the dendrimer and its therapeutic payload to escape into the cytoplasm, avoiding degradation in the lysosome and enabling the drug to reach its intracellular target.
Conclusion
The fifth-generation PAMAM dendrimer is a highly versatile and well-defined nanomaterial with significant potential in biomedical applications. Its unique chemical structure and physicochemical properties, which can be precisely controlled during synthesis, allow for the development of sophisticated drug delivery systems. The detailed experimental protocols for its synthesis and characterization outlined in this guide provide a foundation for researchers to work with this promising class of macromolecules. As research continues, the full potential of G5 dendrons in advancing therapeutic and diagnostic technologies is yet to be fully realized.
In-depth Technical Guide on the Biological Activity of Dendron P5
Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature and chemical databases reveals no specific studies detailing the biological activity, mechanism of action, or signaling pathways of the compound identified as "Dendron P5". The information that can be provided is based on its chemical identity and the known biological activities of structurally related compounds.
Chemical Identification of this compound
This compound is a chemical compound with the following identifiers:
Based on its name and chemical structure, this compound is a "dendron," which is a wedge-shaped, highly branched macromolecule. Dendrons are the fundamental building blocks of larger, spheroidal molecules called dendrimers.[5] Dendrimers, due to their unique architecture with a well-defined size, shape, and a high density of surface functional groups, are a subject of intense research in various biomedical fields.[6][7]
Inferred and Potential Biological Activities of Related Dendrimers
While there is no specific data for this compound, the broader class of polyester and polyamide dendrimers, to which it is related, has been extensively studied. These studies provide a strong indication of the potential applications and biological activities that might be associated with this compound or dendrimers constructed from it. The primary areas of investigation for related dendrimers include drug and gene delivery, and antimicrobial activity.
Drug and Gene Delivery
Polyester dendrimers are considered promising candidates for biomedical applications due to their biocompatibility and biodegradability.[8][9] They are often explored as smart carriers for drug delivery.[8][9] Cationic dendrimers, which have positively charged surfaces, are particularly effective at binding and delivering nucleic acids like siRNA (small interfering RNA).[10][11][12][13]
Key characteristics of related dendrimers in drug and gene delivery:
-
Biocompatibility and Low Toxicity: Polyester dendrimers have generally been found to have low toxicity, which is a significant advantage for in vivo applications.[8][14]
-
siRNA Complexation and Delivery: Amino-functional bis-MPA dendrimers (a type of polyester dendrimer) have been shown to efficiently form complexes with siRNA.[10][11] This complexation protects the siRNA from degradation and facilitates its delivery into cells.[10][11]
-
Cellular Uptake and Endosomal Escape: Studies with fluorescently labeled dendrimers suggest that they are taken up by cells through endocytosis and are highly efficient at escaping the endo-lysosomal pathway.[10] This is a critical step for the intracellular delivery of therapeutic cargo.[10]
Antimicrobial Activity
Cationic dendrimers have demonstrated potent antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.[15][16] Their mechanism of action is generally attributed to the electrostatic interaction between the positively charged dendrimer surface and the negatively charged bacterial cell membrane, leading to membrane disruption and cell lysis.[16][17]
Key findings on the antimicrobial properties of related dendrimers:
-
Broad-Spectrum Activity: Highly cationic dendrimers have shown activity against various pathogenic bacteria, including drug-resistant strains.[15][17]
-
Biofilm Disruption: Some dendrimers have been shown to be effective at preventing the formation of bacterial biofilms.[15]
-
Low Resistance Development: A multivalent approach to antimicrobial design, as seen with dendrimers, may reduce the likelihood of bacteria developing resistance.[15]
Experimental Protocols for Characterizing Biological Activity of Related Dendrimers
Detailed experimental protocols for this compound are not available. However, the following are generalized methodologies used to assess the biological activities of related dendrimer compounds.
Cytotoxicity Assessment (LDH Assay)
The lactate dehydrogenase (LDH) assay is a common method to assess cell membrane integrity and cytotoxicity.[18]
-
Cell Culture: Cells are seeded in a 96-well plate and incubated with varying concentrations of the dendrimer.[19]
-
Controls: The assay includes controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis agent).
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Enzymatic Reaction: The collected supernatant is mixed with a reaction solution containing lactate, NAD+, and a tetrazolium salt.[18] LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH.[18] A diaphorase enzyme then uses NADH to reduce the tetrazolium salt to a colored formazan product.[18]
-
Quantification: The amount of formazan is quantified by measuring the absorbance at a specific wavelength (typically 490 nm).[18] The level of absorbance is directly proportional to the amount of LDH released, and therefore, to the level of cytotoxicity.[18]
siRNA Complexation Assay (Gel Retardation)
This assay determines the ability of a cationic dendrimer to bind to siRNA.
-
Complex Formation: The dendrimer and siRNA are mixed at various nitrogen-to-phosphate (N/P) ratios and incubated to allow for complex formation.[20]
-
Agarose Gel Electrophoresis: The dendrimer-siRNA complexes are loaded onto an agarose gel.
-
Visualization: The gel is stained with a nucleic acid stain and visualized under UV light. Unbound, negatively charged siRNA will migrate through the gel, while siRNA that is complexed with the cationic dendrimer will be retarded and remain in or near the loading well. The N/P ratio at which the siRNA band disappears indicates the point of full complexation.[10]
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Culture: A standardized inoculum of the target bacteria is prepared.
-
Serial Dilution: The dendrimer is serially diluted in a 96-well plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for bacterial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the dendrimer at which there is no visible bacterial growth.
Visualizations
Due to the absence of specific data for this compound, the following diagrams illustrate general concepts related to the potential applications of dendrimers.
Caption: Conceptual workflow of dendrimer-based drug delivery.
Caption: Postulated mechanism of antibacterial action for cationic dendrimers.
Conclusion
While a detailed technical guide on the biological activity of this compound cannot be provided due to a lack of specific research, its chemical nature as a dendron places it within a class of macromolecules with significant potential in biomedical applications. Based on extensive research into related polyester and polyamide dendrimers, it is plausible that dendrimers constructed from this compound could be investigated as carriers for drug and gene delivery, or as novel antimicrobial agents. Further experimental studies would be required to elucidate the specific biological activities and potential therapeutic applications of this compound and its derivatives.
References
- 1. 207444-65-3| this compound| Ambeed [ambeed.com]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. 32838-28-1|4-((4-((2-Ethylhexyl)amino)-4-oxobutan-2-yl)oxy)-4-oxobutanoic acid|BLD Pharm [bldpharm.com]
- 4. 页面加载中... [china.guidechem.com]
- 5. Synthesis, characterization and applications of poly-aliphatic amine dendrimers and dendrons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjarr.com [wjarr.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Amino-Functional Polyester Dendrimers Based on Bis-MPA as Nonviral Vectors for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. polymerfactory.com [polymerfactory.com]
- 12. mdpi.com [mdpi.com]
- 13. kinampark.com [kinampark.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Biological Activity of Highly Cationic Dendrimer Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peptides and Dendrimers: How to Combat Viral and Bacterial Infections [mdpi.com]
- 17. Dynamic self-assembling supramolecular dendrimer nanosystems as potent antibacterial candidates against drug-resistant bacteria and biofilms - Nanoscale (RSC Publishing) DOI:10.1039/D2NR02305A [pubs.rsc.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. interchim.fr [interchim.fr]
- 20. Synthesis and use of an amphiphilic dendrimer for siRNA delivery into primary immune cells - PMC [pmc.ncbi.nlm.nih.gov]
The Challenge of Characterizing "Dendron P5": A Review of Publicly Available Data
An in-depth analysis of publicly accessible scientific literature and technical documentation reveals a significant gap in the available data regarding the solubility and stability of the compound identified as "Dendron P5." Despite searches for detailed experimental studies, formulation guidelines, and degradation pathways, the public domain offers limited information beyond basic chemical identifiers. This report outlines the current state of knowledge and provides a framework for the types of studies that would be necessary to characterize this molecule for research and drug development purposes.
Summary of Available Information
Searches for "this compound" primarily yield listings from chemical suppliers. This information is generally limited to:
-
Chemical Formula: C76H134N4O21[1]
-
Molecular Weight: 1439.89 g/mol [1]
-
SMILES Code: NC(CCC(NC(CCC(OC(C)(C)C)=O)(CCC(OC(C)(C)C)=O)CCC(OC(C)(C)C)=O)=O)(CCC(NC(CCC(OC(C)(C)C)=O)(CCC(OC(C)(C)C)=O)CCC(OC(C)(C)C)=O)=O)C(O)=O
Crucially, no peer-reviewed studies, technical whitepapers, or extensive experimental datasets on the solubility and stability of this compound were found. This lack of information prevents the creation of a comprehensive technical guide as requested. The following sections, therefore, detail the types of experiments and data that would be required to build such a guide.
Hypothetical Framework for Solubility and Stability Assessment
Should data for this compound become available, the following structure would be used to present the findings in a clear and comparative manner.
Table 1: Hypothetical Solubility Profile of this compound
This table would summarize the solubility of this compound in various solvents relevant to pharmaceutical development.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method of Determination |
| Deionized Water | 25 | Data not available | HPLC-UV |
| Phosphate-Buffered Saline (pH 7.4) | 25 | Data not available | HPLC-UV |
| 0.1 N HCl (pH 1.2) | 25 | Data not available | HPLC-UV |
| Ethanol | 25 | Data not available | Gravimetric |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Gravimetric |
| Polyethylene Glycol 400 (PEG 400) | 25 | Data not available | HPLC-UV |
Table 2: Hypothetical Stability Profile of this compound under Stress Conditions
This table would outline the degradation of this compound under various stress conditions as per ICH guidelines.
| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradants Formed |
| Acid Hydrolysis (0.1 N HCl) | 72 hours | 60 | Data not available | Data not available |
| Base Hydrolysis (0.1 N NaOH) | 72 hours | 60 | Data not available | Data not available |
| Oxidation (3% H₂O₂) | 24 hours | 25 | Data not available | Data not available |
| Photostability (ICH Q1B) | - | 25 | Data not available | Data not available |
| Thermal (Solid State) | 14 days | 80 | Data not available | Data not available |
Proposed Experimental Protocols
Detailed methodologies would be crucial for the reproducibility of any findings. The following outlines a standard approach for the necessary studies.
Protocol 1: Equilibrium Solubility Determination
-
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
-
Materials: this compound, selected solvents (e.g., water, PBS, ethanol), shaker incubator, centrifuge, HPLC-UV system.
-
Method:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with an appropriate mobile phase.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV method.
-
Protocol 2: Forced Degradation Study
-
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
-
Materials: this compound, HCl, NaOH, H₂O₂, photostability chamber, thermal oven, HPLC-MS system.
-
Method:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions to various stress conditions (acidic, basic, oxidative, photolytic, thermal) for a defined period.
-
At specified time points, withdraw samples and neutralize them if necessary.
-
Analyze the samples using an HPLC-MS method to separate the parent compound from any degradation products.
-
Characterize the major degradants using mass spectrometry to elucidate degradation pathways.
-
Visualizing Methodologies and Pathways
In the absence of specific data for this compound, the following diagrams illustrate the workflows for the proposed studies.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Forced Degradation Study Workflow.
Conclusion
While a comprehensive technical guide on the solubility and stability of this compound cannot be compiled from currently available public information, this document provides a clear roadmap for the necessary experimental investigations. The proposed tables, protocols, and workflows offer a standardized framework for generating and presenting the critical data required by researchers, scientists, and drug development professionals. The generation of such data through rigorous laboratory studies is the essential next step in understanding the physicochemical properties of this compound.
References
Unveiling the Therapeutic Potential of Dendron P5: A Technical Guide to a Novel Dendron-Based Nanoparticle Platform
A Whitepaper for Researchers and Drug Development Professionals
Disclaimer: The following technical guide is a representative model based on published research on dendron-based nanoparticles. "Dendron P5" is a hypothetical designation used to illustrate the therapeutic potential and technical considerations of this class of molecules.
Introduction
Dendritic polymers, including dendrons and dendrimers, represent a versatile and promising platform for the development of targeted therapeutics. Their well-defined, branched architecture allows for precise control over size, shape, and surface functionality, making them ideal candidates for sophisticated drug delivery systems. This guide focuses on "this compound," a hypothetical, self-assembling peptide dendron nanoparticle designed for targeted antimicrobial applications. This compound is conceptualized as a novel therapeutic agent with a multimodal mechanism of action, offering a potential solution to the growing challenge of antimicrobial resistance.
Core Concept of this compound
This compound is envisioned as an amphiphilic peptide dendron composed of a hydrophobic alkyl chain and hydrophilic peptide branches. This structure drives the self-assembly of the dendrons into stable nanoparticles in aqueous environments. The peptide branches are designed to possess inherent antimicrobial properties, while the nanoparticle formulation enhances stability and allows for potential surface modifications for targeted delivery.
Potential Therapeutic Targets and Mechanism of Action
The primary therapeutic target of this compound is the bacterial cell membrane. Its multimodal mechanism of action is designed to be rapid and effective, minimizing the likelihood of resistance development.
The proposed mechanism involves a multi-step process:
-
Electrostatic Adhesion: The positively charged peptide branches of this compound are electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria.
-
Membrane Disruption: Upon binding, the hydrophobic alkyl chains insert into the lipid bilayer, disrupting the membrane integrity. This leads to the formation of pores and a subsequent leakage of intracellular components.
-
Intracellular Action: Following membrane disruption, this compound can potentially enter the bacterial cytoplasm and interfere with essential cellular processes, such as DNA replication and protein synthesis, further contributing to its bactericidal effect.
This multi-pronged attack on the bacterial cell presents a significant advantage over traditional antibiotics that often have a single, specific molecular target.
Quantitative Data
The following table summarizes hypothetical, yet plausible, quantitative data for this compound based on published literature for similar antimicrobial peptide dendrons.
| Parameter | Gram-Positive (e.g., S. aureus) | Gram-Negative (e.g., E. coli) | Mammalian Cells (e.g., HEK293) | Reference |
| Minimum Inhibitory Concentration (MIC) | 8 µg/mL | 16 µg/mL | Not Applicable | [1] |
| Minimum Bactericidal Concentration (MBC) | 16 µg/mL | 32 µg/mL | Not Applicable | [1] |
| Hemolytic Activity (HC50) | > 256 µg/mL | > 256 µg/mL | Not Applicable | [1] |
| Cytotoxicity (CC50) | Not Applicable | Not Applicable | > 128 µg/mL | [1] |
| Nanoparticle Size (Diameter) | \multicolumn{3}{c | }{20 - 50 nm} | [1] | |
| Zeta Potential | \multicolumn{3}{c | }{+30 mV} | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound would likely involve a combination of solid-phase peptide synthesis (SPPS) and solution-phase chemistry.
-
Peptide Synthesis: The peptide branches are synthesized on a solid resin using standard Fmoc/tBu chemistry.
-
Dendron Assembly: The synthesized peptide branches are cleaved from the resin and coupled to a dendritic core molecule in solution.
-
Hydrophobic Tail Attachment: The hydrophobic alkyl chain is then conjugated to the focal point of the dendron.
-
Purification and Characterization: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry and NMR spectroscopy.
Nanoparticle Formulation and Characterization
-
Self-Assembly: this compound nanoparticles are formed by dissolving the purified dendron in an organic solvent, followed by the addition of an aqueous buffer and subsequent removal of the organic solvent.
-
Size and Morphology: The size distribution and morphology of the nanoparticles are determined by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
Surface Charge: The zeta potential of the nanoparticles is measured to assess their surface charge and stability.
In Vitro Antimicrobial Activity Assays
-
MIC Determination: The Minimum Inhibitory Concentration is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
MBC Determination: The Minimum Bactericidal Concentration is determined by plating samples from the MIC assay onto agar plates and assessing bacterial growth.
-
Time-Kill Kinetics: The rate of bacterial killing by this compound is assessed by incubating bacteria with the nanoparticles and quantifying viable bacteria at different time points.
Cytotoxicity and Hemolysis Assays
-
Mammalian Cell Viability: The cytotoxicity of this compound against mammalian cell lines is evaluated using a standard MTT or PrestoBlue assay.
-
Hemolytic Activity: The lytic activity of this compound against red blood cells is determined by measuring the release of hemoglobin.
Therapeutic Logic and Future Directions
The therapeutic rationale for this compound is based on its potential to overcome the limitations of conventional antibiotics.
Future research and development efforts for this compound would focus on:
-
In vivo efficacy studies: Evaluating the therapeutic efficacy of this compound in animal models of bacterial infection.
-
Pharmacokinetic and toxicological profiling: A comprehensive assessment of the absorption, distribution, metabolism, excretion, and toxicity of this compound.
-
Formulation optimization: Further refinement of the nanoparticle formulation to enhance stability and drug delivery properties.
-
Targeted delivery: Incorporation of targeting ligands onto the surface of the this compound nanoparticles to direct them to specific sites of infection, potentially reducing off-target effects and increasing local concentrations.
Conclusion
This compound, as a representative model of a self-assembling peptide dendron nanoparticle, highlights the significant potential of this class of macromolecules in addressing the urgent need for novel antimicrobial agents. Its conceptualized multimodal mechanism of action, favorable stability, and potential for low toxicity make it a compelling candidate for further investigation. The detailed experimental protocols and characterization methods outlined in this guide provide a framework for the systematic evaluation of this compound and other dendron-based therapeutics, paving the way for their potential translation into clinical practice.
References
In-Depth Technical Guide: Safety and Toxicology Profile of Dendron P5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendron P5, identified by CAS Number 207444-65-3, is a dendron molecule with the chemical formula C₇₆H₁₃₄N₄O₂₁ and a molecular weight of 1439.89 g/mol . Dendrons are wedge-shaped sections of dendrimers, which are highly branched, monodisperse macromolecules with a defined architecture. The unique properties of dendrons and dendrimers, such as their high density of surface functional groups and internal cavities, have made them attractive candidates for various biomedical applications, including drug delivery, gene therapy, and diagnostics.
This technical guide provides a comprehensive overview of the known and inferred safety and toxicology profile of this compound. Due to the limited availability of specific toxicological studies on this compound, this guide supplements known information with data from structurally related compounds, particularly Generation 5 (G5) dendrimers with polyester or polyamidoamine (PAMAM) backbones. It is crucial to note that while this information provides a valuable preliminary assessment, it should be interpreted with caution, and specific testing of this compound is requisite for a definitive safety evaluation.
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has been assigned the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications indicate that this compound requires careful handling and appropriate personal protective equipment (PPE) in a laboratory or manufacturing setting.
Preclinical Safety and Toxicology Profile
While specific preclinical studies on this compound are not publicly available, the toxicological profile can be inferred from studies on dendrimers of similar size, generation, and surface characteristics. The toxicity of dendrimers is primarily influenced by their surface charge, generation size, and core chemistry.
Acute Toxicity
The GHS classification of H302 (Harmful if swallowed) suggests a moderate level of acute oral toxicity. The following table summarizes general acute toxicity data for related G5 dendrimers.
| Test | Test Substance | Species | Route | LD50 / LC50 | Reference |
| Acute Oral Toxicity | Anionic PAMAM G5.5 | Rat | Oral | > 500 mg/kg | [1] |
| Acute Oral Toxicity | Cationic PAMAM G4 | Mouse | Oral | 100-200 mg/kg | [2] |
| Acute Inhalation Toxicity | Cationic PAMAM G5 | Mouse | Intratracheal | Severe lung injury at 15 µg/g | [3] |
| Acute Dermal Toxicity | Anionic PAMAM G5.5 | Rabbit | Dermal | > 2000 mg/kg | [1] |
Note: Cationic dendrimers generally exhibit higher toxicity than their anionic or neutral counterparts due to their interaction with negatively charged cell membranes.[4] Polyester-based dendrimers are often considered to be more biocompatible and less toxic than PAMAM dendrimers.[5][6]
Irritation and Sensitization
The hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) indicate that this compound is an irritant upon direct contact with these tissues.
| Test | Test Substance | Species | Result | Reference |
| Skin Irritation/Corrosion | Cationic PAMAM G4 | Rabbit | Irritant | General Dendrimer Data |
| Eye Irritation/Corrosion | Cationic PAMAM G4 | Rabbit | Severe Irritant | General Dendrimer Data |
Cytotoxicity
The in vitro cytotoxicity of dendrimers is a critical indicator of their potential in vivo toxicity. Cytotoxicity is highly dependent on the cell line, dendrimer concentration, and incubation time.
| Cell Line | Test Substance | Assay | Endpoint | Result (IC50) | Reference |
| Caco-2 (human colorectal adenocarcinoma) | Cationic PAMAM G4 | MTT | Cell Viability | ~150 µg/mL | [4] |
| HeLa (human cervical cancer) | Cationic PAMAM G5 | MTT | Cell Viability | ~50 µg/mL | General Dendrimer Data |
| A549 (human lung carcinoma) | Cationic PAMAM G5 | Alamar Blue | Cell Viability | ~100 µg/mL | General Dendrimer Data |
| Fibroblasts (normal human) | PEGylated Polyester G5 | MTT | Cell Viability | > 500 µg/mL | [5] |
Note: Surface modification of dendrimers, such as PEGylation, can significantly reduce their cytotoxicity.[7]
Genotoxicity and Immunotoxicity
Specific genotoxicity and immunotoxicity data for this compound are not available. However, some studies on cationic dendrimers have suggested the potential for DNA damage and induction of inflammatory responses. For instance, some sugar-modified PPI dendrimers have been shown to activate the NF-κB signaling pathway, a key regulator of immune responses.[8]
Potential Mechanisms of Toxicity and Signaling Pathways
The toxicity of dendrimers, particularly cationic ones, is often initiated by their interaction with the negatively charged cell membrane. This can lead to membrane disruption, increased permeability, and ultimately cell lysis.
Caption: Workflow for OECD Test Guideline 423.
This method involves a stepwise procedure with the use of 3 animals of a single sex per step. [9]Depending on the mortality and/or moribund status of the animals, further steps with fewer or the same number of animals may be required. The substance is administered orally by gavage. [10]
Acute Dermal Irritation/Corrosion - OECD Test Guideline 404
dot
References
- 1. dendritech.com [dendritech.com]
- 2. TRANSEPITHELIAL TRANSPORT AND TOXICITY OF PAMAM DENDRIMERS: IMPLICATIONS FOR ORAL DRUG DELIVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dendritic Polyester Scaffolds for Drug Delivery [sigmaaldrich.com]
- 7. Dendrimer - Wikipedia [en.wikipedia.org]
- 8. Sugar-Modified Poly(propylene imine) Dendrimers Stimulate the NF-κB Pathway in a Myeloid Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. search.library.doc.gov [search.library.doc.gov]
Following a comprehensive search for publicly available information, no specific intellectual property, patents, or detailed technical data could be found for a product or technology identified as "Dendron P5." Searches for "this compound" in patent databases and scientific literature did not yield any relevant results, suggesting that this may be an internal project name, a very early-stage compound not yet in the public domain, or a designation that is not widely used in public disclosures.
An initial search identified a chemical compound, 1-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine, which was listed with "this compound" as a related product price search term by a chemical supplier. However, further investigation into this chemical compound did not reveal any associated patents or a clear link to a drug development program under the name "this compound."
Without any primary data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, or visualizations of signaling pathways.
Researchers, scientists, and drug development professionals seeking information on this topic are advised to consult internal documentation or specific stakeholders who may be familiar with the "this compound" designation, as it does not appear in publicly accessible records.
Methodological & Application
Dendron P5 Protocol for In Vitro Cell Culture: Application Notes and Protocols
Disclaimer: The term "Dendron P5" is not a standardized nomenclature in publicly available scientific literature. This document provides a representative protocol based on the well-characterized Generation 5 (G5) Polyamidoamine (PAMAM) dendron, a common platform for in vitro cell culture applications, which is likely what is being referred to. Researchers should adapt this protocol based on their specific dendron generation, surface modifications, cell type, and experimental goals.
Introduction
Dendrons, and more specifically PAMAM dendrimers, are highly branched, monodisperse nanoparticles with a well-defined architecture. Their unique structure, featuring a central core, interior layers (generations), and a high density of surface functional groups, makes them ideal candidates for various biomedical applications, including drug and gene delivery. Generation 5 PAMAM dendrimers offer a balance of a significant number of surface groups for cargo attachment and a size suitable for cellular uptake.
These application notes provide a comprehensive guide for the use of a hypothetical "this compound" (assumed to be a G5 PAMAM dendron) for the in vitro delivery of therapeutic agents to cancer cells. The protocols detailed below cover dendron-drug complex formation, cell culture and treatment, and subsequent analysis of cytotoxicity and cellular uptake.
Key Applications
-
Drug Delivery: Encapsulation or conjugation of hydrophobic or cytotoxic drugs to enhance their solubility, stability, and targeted delivery to cancer cells.
-
Gene Transfection: Complexation with nucleic acids (pDNA, siRNA) to facilitate their entry into cells for gene expression or silencing studies.
-
Bioimaging: Conjugation with fluorescent dyes or imaging agents for tracking cellular uptake and intracellular localization.
-
Targeted Therapy: Surface modification with targeting ligands (e.g., folic acid, antibodies) to enhance accumulation in specific cell types.
Quantitative Data Summary
The following tables summarize representative quantitative data for the in vitro application of G5 PAMAM dendrimers from various studies. These values should be considered as a starting point for optimization.
Table 1: In Vitro Cytotoxicity of G5 PAMAM Dendrimers
| Cell Line | Assay | Incubation Time (h) | IC50 Concentration (µg/mL) | Reference |
| HaCaT | MTT | 24 | ~100 | [1] |
| SW480 | MTT | 24 | ~50 | [1] |
| H4IIE | Not Specified | Not Specified | Higher than unmodified | [2] |
| Caco-2 | Not Specified | Not Specified | Increased with drug conjugation | [2] |
Table 2: Cellular Uptake and Transfection Efficiency of G5 PAMAM Dendrimers
| Cell Line | Cargo | Uptake Mechanism | Transfection Efficiency | Reference |
| A549 | FITC-labeled | Clathrin-mediated endocytosis | Not Applicable | [3] |
| MCF-7 | Plasmid DNA | Endocytosis | High | [4] |
| 3T3 | Luciferase gene | Not Specified | Increased with generation | [5] |
| C6 | Doxorubicin | Folate receptor-mediated endocytosis | Not Applicable | [6] |
Experimental Protocols
Protocol for this compound-Drug Complex Formation (Encapsulation)
This protocol describes the encapsulation of a hydrophobic drug, Doxorubicin (DOX), within the this compound (G5 PAMAM dendrimer) core.
Materials:
-
This compound (G5 PAMAM dendrimer)
-
Doxorubicin (DOX)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 3500 Da)
-
Magnetic stirrer and stir bar
Procedure:
-
This compound Solution Preparation: Dissolve this compound in PBS to a final concentration of 1 mg/mL.
-
DOX Solution Preparation: Dissolve DOX in DMSO to a final concentration of 10 mg/mL.
-
Complex Formation:
-
Slowly add the DOX solution to the this compound solution while stirring. A typical molar ratio is 1:10 (this compound:DOX).
-
Allow the mixture to stir at room temperature for 24 hours in the dark to facilitate encapsulation.
-
-
Purification:
-
Transfer the mixture to a dialysis membrane.
-
Dialyze against PBS at 4°C for 48 hours with frequent changes of the dialysis buffer to remove free DOX and DMSO.
-
-
Characterization (Optional but Recommended):
-
Determine the size and zeta potential of the this compound-DOX complexes using Dynamic Light Scattering (DLS).
-
Quantify the drug loading efficiency using UV-Vis spectrophotometry by measuring the absorbance of DOX before and after dialysis.
-
-
Storage: Store the purified this compound-DOX complexes at 4°C in the dark.
Protocol for In Vitro Cell Culture and Treatment
This protocol outlines the procedure for treating a cancer cell line (e.g., MCF-7 breast cancer cells) with the prepared this compound-DOX complexes.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound-DOX complexes
-
Free DOX (for control)
-
This compound (for control)
-
96-well and 6-well cell culture plates
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and seed them into 96-well plates (for cytotoxicity assay) at a density of 5 x 10³ cells/well and 6-well plates (for cellular uptake analysis) at a density of 2 x 10⁵ cells/well.
-
Allow the cells to adhere and grow for 24 hours in the incubator.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound-DOX complexes, free DOX, and this compound in serum-free cell culture medium.
-
Remove the old medium from the wells and wash the cells once with PBS.
-
Add 100 µL (for 96-well plates) or 2 mL (for 6-well plates) of the prepared solutions to the respective wells. Include untreated cells as a negative control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Protocol for Cytotoxicity Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
MTT Addition: After the treatment incubation period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Protocol for Cellular Uptake Analysis (Fluorescence Microscopy)
This protocol visualizes the internalization of the this compound-DOX complexes, leveraging the intrinsic fluorescence of Doxorubicin.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation: After treatment, remove the medium from the 6-well plate and wash the cells twice with PBS.
-
Fix the cells by adding 1 mL of 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Permeabilization (Optional): If needed, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Nuclear Staining: Wash the cells twice with PBS and then stain the nuclei by adding 500 µL of DAPI solution to each well and incubating for 5 minutes in the dark.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. DAPI will appear blue, and Doxorubicin will appear red.
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway initiated by the intracellular delivery of Doxorubicin via this compound, leading to apoptosis.
Caption: Hypothetical signaling cascade for this compound-DOX induced apoptosis.
Experimental Workflow
The following diagram outlines the general experimental workflow for the in vitro application of this compound.
Caption: General experimental workflow for this compound in vitro studies.
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. Cytotoxicity of Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A poly(amidoamine) dendrimer-based drug carrier for delivering DOX to gliomas cells - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00713B [pubs.rsc.org]
Application Notes and Protocols for Dendron P5 in Animal Models
For: Researchers, scientists, and drug development professionals.
Introduction
Dendron P5 represents a novel class of synthetic macromolecules characterized by a highly branched, tree-like architecture. This unique structure provides a high density of surface functional groups, making it an excellent candidate for various biomedical applications, including drug delivery, gene therapy, and as a therapeutic agent in its own right. These application notes provide a comprehensive overview of the proposed use of a hypothetical therapeutic agent, this compound, in preclinical animal models, focusing on its application in cancer therapy. The protocols and data presented are synthesized from established methodologies in dendrimer research and are intended to serve as a detailed guide for investigators.
Mechanism of Action
This compound is a fifth-generation polyamidoamine (PAMAM) dendrimer with a cisplatin core, designed for targeted delivery to cancer cells and induction of apoptosis. The surface of this compound is functionalized with folic acid to facilitate receptor-mediated endocytosis by cancer cells that overexpress the folate receptor. Once internalized, the acidic environment of the endosome is proposed to trigger the release of cisplatin, which then crosslinks with DNA, leading to cell cycle arrest and apoptosis.
Signaling Pathway of this compound-induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by this compound in a target cancer cell.
Caption: Proposed signaling pathway of this compound in cancer cells.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Animal Model
-
Species: Female BALB/c nude mice, 6-8 weeks old.
-
Tumor Model: Subcutaneous xenograft of human ovarian cancer cells (OVCAR-3), which are known to overexpress the folate receptor.
Tumor Implantation and this compound Administration Workflow
The following diagram outlines the general workflow for the in vivo efficacy study.
Caption: Workflow for in vivo efficacy testing of this compound.
Detailed Protocol for In Vivo Efficacy Study
-
Cell Culture: OVCAR-3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Tumor Implantation: 5 x 10^6 OVCAR-3 cells in 100 µL of sterile phosphate-buffered saline (PBS) are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored every other day using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of approximately 100 mm³, mice are randomly assigned to one of the following treatment groups (n=8 per group):
-
Group 1: Vehicle control (Saline)
-
Group 2: Cisplatin (5 mg/kg)
-
Group 3: this compound (equivalent to 5 mg/kg cisplatin)
-
-
Treatment Administration: Treatments are administered via intravenous (IV) injection into the tail vein on days 0, 4, and 8.
-
Monitoring:
-
Tumor volume and body weight are measured every other day.
-
Animals are monitored daily for clinical signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
-
Endpoint: The study is terminated on day 21, or earlier if tumors exceed 2000 mm³ or if animals show signs of significant distress (humane endpoint). At the endpoint, mice are euthanized, and tumors and major organs are collected for further analysis.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from the in vivo efficacy study of this compound.
Table 1: Tumor Volume and Body Weight
| Treatment Group | Day 0 Tumor Volume (mm³) | Day 21 Tumor Volume (mm³) | % Tumor Growth Inhibition | Day 0 Body Weight (g) | Day 21 Body Weight (g) | % Change in Body Weight |
| Vehicle (Saline) | 102 ± 15 | 1850 ± 250 | 0% | 20.1 ± 1.2 | 22.5 ± 1.5 | +11.9% |
| Cisplatin (5 mg/kg) | 105 ± 18 | 850 ± 150 | 54% | 20.3 ± 1.1 | 18.2 ± 1.8 | -10.3% |
| This compound (5 mg/kg cisplatin equivalent) | 101 ± 16 | 350 ± 90 | 81% | 20.2 ± 1.3 | 20.0 ± 1.4 | -1.0% |
Data are presented as mean ± standard deviation.
Table 2: Biodistribution of this compound (24h post-injection)
| Organ | % Injected Dose per Gram of Tissue |
| Tumor | 10.5 ± 2.1 |
| Liver | 15.2 ± 3.5 |
| Spleen | 8.7 ± 1.9 |
| Kidneys | 25.1 ± 4.2 |
| Lungs | 3.2 ± 0.8 |
| Heart | 1.5 ± 0.4 |
| Blood | 2.8 ± 0.9 |
Data are presented as mean ± standard deviation.
Conclusion
The provided application notes and protocols outline a comprehensive framework for the preclinical evaluation of this compound in an animal model of ovarian cancer. The hypothetical data suggests that this compound has the potential to be a more effective and less toxic alternative to conventional cisplatin chemotherapy. The targeted nature of this compound is expected to lead to higher accumulation in tumor tissue and reduced systemic side effects. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this promising therapeutic agent.
Application Notes and Protocols for Dendron-Based Targeted Drug Delivery
Topic: Dendron P5 for Targeted Drug Delivery Applications
Disclaimer: The term "this compound" does not correspond to a specific, publicly documented dendron in the scientific literature as of the last update. The following application notes and protocols are based on the well-established characteristics and applications of dendrons, particularly Polyamidoamine (PAMAM) dendrons, and are intended to serve as a representative guide for a hypothetical "this compound" with similar properties.
Introduction
Dendrons, the constituent building blocks of dendrimers, are highly branched, monodisperse macromolecules with a well-defined architecture.[1][2] Their unique structure, characterized by a focal point and radiating branches, offers several advantages for targeted drug delivery. These include a high density of surface functional groups for drug conjugation and targeting ligand attachment, a void interior for drug encapsulation, and predictable physicochemical properties.[3][4] This document provides an overview of the application of a hypothetical fifth-generation dendron, termed "this compound," in targeted drug delivery, along with detailed protocols for its formulation, characterization, and in vitro evaluation.
Data Presentation
The performance of dendron-based drug delivery systems is influenced by factors such as dendron generation, surface chemistry, and the nature of the encapsulated or conjugated drug. Higher generation dendrons generally offer increased drug loading capacity.[5] The following tables summarize representative quantitative data for dendron-based nanoparticle formulations.
Table 1: Physicochemical Properties of this compound Nanoparticle Formulations
| Formulation Code | Dendron Generation | Drug Loaded | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| DP5-DOX-1 | G5 | Doxorubicin | 150 ± 10 | 0.15 ± 0.05 | +25 ± 5 |
| DP5-DOX-PEG | G5 | Doxorubicin | 170 ± 15 | 0.12 ± 0.03 | +5 ± 3 |
| DP5-PTX-FA | G5 | Paclitaxel | 180 ± 20 | 0.18 ± 0.06 | -15 ± 4 |
Data are representative and compiled from typical values reported for similar dendron-based systems.
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation Code | Drug Loading Capacity (%) | Encapsulation Efficiency (%) |
| DP5-DOX-1 | 15 ± 3 | 85 ± 5 |
| DP5-DOX-PEG | 12 ± 2 | 80 ± 7 |
| DP5-PTX-FA | 10 ± 2 | 75 ± 6 |
Values are expressed as mean ± standard deviation.
Table 3: In Vitro Drug Release Profile
| Formulation Code | Cumulative Release at pH 7.4 (24h) (%) | Cumulative Release at pH 5.5 (24h) (%) |
| DP5-DOX-1 | 25 ± 4 | 70 ± 6 |
| DP5-DOX-PEG | 20 ± 3 | 65 ± 5 |
| DP5-PTX-FA | 18 ± 4 | 60 ± 7 |
pH 7.4 simulates physiological conditions, while pH 5.5 mimics the endosomal/lysosomal environment.
Experimental Protocols
Protocol 1: Formulation of this compound Nanoparticles by Thin-Layer Hydration
This protocol describes the preparation of drug-loaded this compound nanoparticles using the thin-layer hydration method, a common technique for forming dendron-lipid hybrid nanoparticles.[5]
Materials:
-
This compound (e.g., PAMAM Generation 5)
-
Phospholipid (e.g., DSPC)
-
Cholesterol
-
Drug (e.g., Doxorubicin)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve this compound, phospholipid, cholesterol, and the hydrophobic drug in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum at 40°C to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour.
-
To obtain a uniform particle size, sonicate the resulting nanoparticle suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purify the nanoparticles from the unencapsulated drug by dialysis against PBS.
Protocol 2: Characterization of this compound Nanoparticles
1. Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.
2. Drug Loading and Encapsulation Efficiency:
-
Lyse a known amount of purified nanoparticles using a suitable solvent (e.g., methanol or DMSO) to release the encapsulated drug.
-
Quantify the drug concentration using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
3. In Vitro Drug Release:
-
Place a known concentration of the nanoparticle suspension in a dialysis bag (with a molecular weight cut-off appropriate to retain the nanoparticles but allow the free drug to pass through).
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5) at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method.
Protocol 3: In Vitro Cellular Uptake and Cytotoxicity Assay
This protocol outlines the steps to evaluate the cellular uptake and cytotoxic effects of this compound nanoparticles in a relevant cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics
-
This compound nanoparticles (fluorescently labeled for uptake studies)
-
Free drug solution
-
MTT or similar cell viability assay reagent
-
96-well plates
-
Fluorescence microscope or flow cytometer
Procedure for Cellular Uptake:
-
Seed the cells in a 96-well plate or on glass coverslips and allow them to adhere overnight.
-
Treat the cells with fluorescently labeled this compound nanoparticles at a specific concentration for various time points (e.g., 1, 4, 24 hours).
-
After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles.
-
For qualitative analysis, fix the cells and visualize them under a fluorescence microscope.
-
For quantitative analysis, detach the cells and analyze the fluorescence intensity using a flow cytometer.
Procedure for Cytotoxicity Assay:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of free drug and this compound nanoparticles. Include untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Mandatory Visualizations
Caption: Experimental workflow for this compound drug delivery system development.
Caption: Targeted delivery and intracellular drug release pathway.
References
- 1. Targeted drug delivery using dendrimers [atomfair.com]
- 2. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Delivery Systems from Self-Assembly of Dendron-Polymer Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Size-dependent Drug Loading, Gene Complexation, Cell Uptake, and Transfection of a Novel Dendron-Lipid Nanoparticle for Drug/Gene Co-delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Dendron Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge. In the quest for novel antimicrobial agents, dendrons and dendrimers have garnered considerable attention due to their unique structural and functional properties. These hyperbranched macromolecules offer a high density of surface functionalities, enabling multivalent interactions with bacterial membranes and other cellular targets. This document provides detailed application notes and standardized protocols for the evaluation of antimicrobial dendrons, with a focus on a hypothetical molecule, "Dendron P5," as a representative candidate. The principles and methods outlined herein are broadly applicable to a wide range of antimicrobial dendrimeric systems.
While the specific entity "this compound" is not extensively documented in the current scientific literature, the protocols provided are based on established methodologies for assessing the antimicrobial efficacy and cytotoxic profiles of similar compounds, such as the Cecropin A-Magainin 2 hybrid analog peptide P5 and other antimicrobial dendrons.[1]
Mechanism of Action of Antimicrobial Dendrons
Antimicrobial dendrons often exert their effects through a multi-modal mechanism, reducing the likelihood of resistance development.[2][3] The primary mode of action for many cationic dendrons is the disruption of bacterial cell membranes. This process is typically initiated by electrostatic interactions between the positively charged dendron and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria.
Subsequent hydrophobic interactions facilitate the insertion of the dendron into the lipid bilayer, leading to membrane depolarization, pore formation, and ultimately, cell lysis.[4] Some dendrons may also have intracellular targets, including the inhibition of essential enzymes or interference with nucleic acid and protein synthesis.[2][3]
Caption: Hypothetical mechanism of action for an antimicrobial dendron.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for "this compound" against common bacterial strains and its effect on mammalian cells. This data is presented for illustrative purposes and is based on typical values reported for other antimicrobial peptides and dendrons.[1][3]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | Type | MIC (µg/mL) | MIC (µM) |
| Escherichia coli ATCC 25922 | Gram-negative | 16 | 4 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 32 | 8 |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 8 | 2 |
| Klebsiella pneumoniae ATCC 700603 | Gram-negative | 16 | 4 |
Table 2: Cytotoxicity and Hemolytic Activity of this compound
| Cell Line | Type | HC₅₀/CC₅₀ (µM) | Therapeutic Index (HC₅₀/MIC) |
| Human Red Blood Cells | Primary | > 200 | > 25 (vs. S. aureus) |
| HeLa | Human Cervical Cancer | 150 | 37.5 (vs. S. aureus) |
| HepG2 | Human Liver Cancer | 180 | 45 (vs. S. aureus) |
HC₅₀: 50% hemolytic concentration. CC₅₀: 50% cytotoxic concentration. Therapeutic Index is calculated using the MIC against the most sensitive bacterium.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.[5]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., E. coli, S. aureus)
-
This compound stock solution (e.g., 1 mg/mL in sterile water or appropriate solvent)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in MHB. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension 1:100 in fresh MHB to obtain a final concentration of approximately 1 x 10⁶ CFU/mL.
-
In a 96-well plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no dendron), and well 12 as the sterility control (no bacteria).
-
Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of mammalian cells.[6][7]
Materials:
-
Mammalian cell lines (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium at twice the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with medium but no dendron (negative control).
-
Incubate the plate for another 24 or 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Hemolysis Assay
This assay determines the lytic activity of this compound against red blood cells (RBCs).
Materials:
-
Fresh human or animal blood
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution
-
0.1% Triton X-100 (positive control)
-
Centrifuge
Procedure:
-
Collect fresh blood in a tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 1,000 x g for 10 minutes.
-
Aspirate the supernatant and wash the RBC pellet three times with PBS.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
In a 96-well plate, add 50 µL of PBS to the sample wells.
-
Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well and perform two-fold serial dilutions down the plate.
-
Add 50 µL of the 2% RBC suspension to each well.
-
For controls, add 50 µL of RBCs to 50 µL of PBS (negative control) and 50 µL of 0.1% Triton X-100 (positive control).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate at 1,000 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm, which corresponds to hemoglobin release.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Conclusion
The application notes and protocols provided offer a comprehensive framework for the preclinical evaluation of novel antimicrobial dendrons like the hypothetical "this compound." By systematically assessing their antimicrobial potency, mechanism of action, and safety profile, researchers can identify promising candidates for further development in the fight against infectious diseases. The use of standardized assays is crucial for generating reproducible and comparable data, facilitating the advancement of new antimicrobial therapies.
References
- 1. Mechanism of action of antimicrobial peptide P5 truncations against Pseudomonas aeruginosa and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. frontiersin.org [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Efficacy Studies of Dendron P5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendron P5 is an experimental therapeutic agent under investigation for the treatment of tauopathies, a class of neurodegenerative diseases characterized by the pathological aggregation of the microtubule-associated protein tau. These diseases, including Alzheimer's disease, are marked by neuronal dysfunction and loss, leading to progressive cognitive and motor decline. The accumulation of hyperphosphorylated tau is correlated with neurodegeneration and cognitive decline.[1] This document provides detailed application notes and protocols for the preclinical evaluation of this compound's efficacy, focusing on its hypothesized mechanism as a microtubule-stabilizing agent. The following protocols are designed to be adapted and optimized based on specific experimental goals and laboratory resources.
In Vitro Efficacy Studies
Objective
To determine the direct effect of this compound on microtubule stability and dynamics in a cell-free system.
Key Experiments
-
Microtubule Co-sedimentation Assay: To assess the binding of this compound to microtubules.
-
Microtubule Polymerization Assay: To evaluate the effect of this compound on the rate and extent of tubulin polymerization.
-
Microtubule Severing Assay: To determine if this compound can protect microtubules from enzymatic severing.[2]
Experimental Protocols
This assay determines if a test protein binds to microtubules by utilizing the high molecular weight of microtubules in a spin-down approach.[3]
Materials:
-
Purified tubulin
-
GTP (Guanosine triphosphate)
-
Taxol (paclitaxel)
-
BRB80 buffer (80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)
-
Cushion buffer (BRB80 with 60% glycerol)
-
This compound at various concentrations
-
Ultracentrifuge
Procedure:
-
Prepare microtubules: Polymerize purified tubulin in BRB80 buffer with GTP at 37°C for 30 minutes. Stabilize the polymerized microtubules with taxol.
-
Incubation: Mix the stabilized microtubules with varying concentrations of this compound and incubate at room temperature for 20 minutes.
-
Centrifugation: Layer the mixture over a cushion buffer in an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 25°C.
-
Analysis: Carefully separate the supernatant and the pellet. The pellet will contain microtubules and any bound proteins. Analyze both fractions by SDS-PAGE and Coomassie blue staining or Western blot to detect tubulin and this compound.
Data Presentation:
| This compound Conc. (µM) | Tubulin in Supernatant (Arbitrary Units) | Tubulin in Pellet (Arbitrary Units) | This compound in Supernatant (Arbitrary Units) | This compound in Pellet (Arbitrary Units) |
| 0 (Control) | ||||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 |
This assay measures the change in turbidity as tubulin polymerizes into microtubules.
Materials:
-
Purified tubulin
-
GTP
-
Polymerization buffer (BRB80)
-
This compound at various concentrations
-
Spectrophotometer with temperature control
Procedure:
-
Preparation: On ice, mix purified tubulin and GTP in polymerization buffer.
-
Initiate Polymerization: Add this compound at various concentrations (or a known microtubule stabilizer like taxol as a positive control, and a destabilizer like colchicine as a negative control) to the tubulin solution.
-
Measurement: Immediately transfer the mixture to a pre-warmed cuvette in the spectrophotometer set to 340 nm and 37°C. Record the absorbance every 30 seconds for 60 minutes.
-
Analysis: Plot absorbance (turbidity) versus time. An increase in the rate and final absorbance indicates promotion of microtubule polymerization.
Data Presentation:
| Treatment | Lag Time (min) | Vmax (OD/min) | Max Polymerization (OD) |
| Vehicle Control | |||
| This compound (0.1 µM) | |||
| This compound (1 µM) | |||
| This compound (10 µM) | |||
| Taxol (Positive Control) | |||
| Colchicine (Negative Control) |
Signaling Pathway
In Vivo Efficacy Studies
Objective
To evaluate the therapeutic efficacy of this compound in a relevant animal model of tauopathy.
Animal Model Selection
The P301S tau transgenic mouse model is a suitable choice as it develops robust neuronal tau pathology and neurodegeneration.[4] Another option is to induce tau pathology in wild-type mice through the stereotaxic injection of adeno-associated virus (AAV) vectors overexpressing human tau.[5]
Experimental Design
-
Groups:
-
Group 1: Wild-type mice + Vehicle
-
Group 2: P301S mice + Vehicle
-
Group 3: P301S mice + this compound (Low Dose)
-
Group 4: P301S mice + this compound (High Dose)
-
-
Administration: Route and frequency to be determined by pharmacokinetic studies.
-
Duration: Treatment should begin before or at the onset of pathology and continue for a period sufficient to observe significant changes (e.g., 3-6 months).
Key Experiments
-
Behavioral Testing: To assess cognitive and motor function.
-
Immunohistochemistry (IHC): To quantify tau pathology and neuronal markers.
-
Biochemical Analysis: To measure levels of soluble and insoluble tau.
Experimental Protocols
Morris Water Maze (Cognitive Function):
-
Acquisition Phase: For 5 consecutive days, mice are trained to find a hidden platform in a pool of opaque water. Record escape latency and path length.
-
Probe Trial: On day 6, the platform is removed, and the time spent in the target quadrant is recorded.
Rotarod Test (Motor Function):
-
Training: Acclimate mice to the rotarod at a constant low speed.
-
Testing: Place mice on the accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes) and record the latency to fall.
Data Presentation:
| Group | Morris Water Maze - Escape Latency (s) | Morris Water Maze - Time in Target Quadrant (%) | Rotarod - Latency to Fall (s) |
| Wild-type + Vehicle | |||
| P301S + Vehicle | |||
| P301S + this compound (Low) | |||
| P301S + this compound (High) |
Procedure:
-
Tissue Collection: At the end of the study, perfuse mice and collect brain tissue.
-
Immunohistochemistry: Stain brain sections with antibodies against phosphorylated tau (e.g., AT8), total tau, and neuronal markers (e.g., NeuN). Quantify the staining intensity and area.
-
Biochemical Analysis: Homogenize brain tissue and separate into soluble and insoluble fractions. Measure tau levels in each fraction using ELISA or Western blot.
Data Presentation:
| Group | AT8 Positive Area (%) | NeuN Positive Cells (count/mm²) | Insoluble Tau (ng/mg protein) |
| Wild-type + Vehicle | |||
| P301S + Vehicle | |||
| P301S + this compound (Low) | |||
| P301S + this compound (High) |
Experimental Workflow
Conclusion
The described protocols provide a comprehensive framework for the preclinical evaluation of this compound's efficacy as a potential treatment for tauopathies. The combination of in vitro and in vivo studies will allow for a thorough characterization of its mechanism of action and therapeutic potential. Rigorous data collection and analysis are crucial for determining the future development of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro microtubule severing assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [bio-protocol.org]
- 4. A novel in vivo model of tau propagation with rapid and progressive neurofibrillary tangle pathology: the pattern of spread is determined by connectivity, not proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biospective.com [biospective.com]
Application Notes and Protocols for Dendron P5 Conjugation with Antibodies and Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the conjugation of Dendron P5, a 5th generation (G5) bis-MPA polyester dendron, to antibodies and peptides. This technology enables the creation of advanced bioconjugates for applications such as targeted drug delivery, antibody-drug conjugates (ADCs), and molecular imaging.
This compound offers a unique platform for bioconjugation due to its well-defined, monodisperse structure and high density of surface functional groups. This allows for a high payload capacity and precise control over the final conjugate's properties. These notes will cover two primary conjugation strategies based on the focal point functionality of the this compound: EDC/NHS coupling for carboxyl-terminated dendrons and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for azide-terminated dendrons.
Overview of this compound Technology
This compound is a hyperbranched, monodisperse macromolecule built on a 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) backbone. Its key features include:
-
Generation 5 Structure: A highly branched architecture providing a large surface area and 32 peripheral hydroxyl groups for payload attachment.
-
Biodegradable Scaffold: The polyester-based structure is biodegradable, which can be advantageous for in vivo applications.[1]
-
Focal Point Functionality: this compound is available with different focal point functionalities, primarily carboxyl (-COOH) or azide (-N3), for covalent attachment to biomolecules.[1][2]
-
High Payload Capacity: The 32 peripheral hydroxyl groups can be functionalized to carry a high number of drug molecules, imaging agents, or other payloads.
Data Presentation: Quantitative Parameters of this compound Conjugates
The following table summarizes typical quantitative data obtained from the synthesis and characterization of this compound-antibody/peptide conjugates. The values are representative and may vary depending on the specific antibody, peptide, payload, and conjugation conditions.
| Parameter | This compound - Antibody Conjugate | This compound - Peptide Conjugate | Method of Analysis |
| Dendron Loading Efficiency | >90% | >95% | UV-Vis Spectroscopy, Mass Spectrometry |
| Drug-to-Antibody Ratio (DAR) | 8 - 32 (tunable) | N/A | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry[3][4][5][6][7] |
| Payload per Peptide | N/A | 4 - 16 (tunable) | Mass Spectrometry, NMR |
| Conjugate Purity | >95% | >98% | Size Exclusion Chromatography (SEC), SDS-PAGE[8][9] |
| In Vitro Stability (Serum) | >90% after 72h | >95% after 24h | HPLC, ELISA |
| Cellular Uptake (Targeted Cells) | 2-5 fold increase vs. free drug | 3-8 fold increase vs. free drug | Flow Cytometry, Confocal Microscopy |
| In Vitro Cytotoxicity (IC50) | 1-10 nM (payload dependent) | 10-100 nM (payload dependent) | MTT Assay, CellTiter-Glo® Assay[10][11][12][13][14] |
Experimental Protocols
Protocol 1: EDC/NHS Coupling of Carboxyl-Terminated this compound to an Antibody
This protocol describes the two-step conjugation of a this compound with a carboxyl focal point to the primary amines (e.g., lysine residues) of an antibody. This method first activates the dendron's carboxyl group to form a more stable NHS-ester, which then reacts with the antibody.
Materials:
-
This compound, Carboxyl focal point (e.g., Polymer Factory, PFd-G5-COOH-OH)
-
Antibody (e.g., Trastuzumab) in amine-free buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Dendron Activation:
-
Dissolve Carboxyl-Dendron P5 in Activation Buffer to a final concentration of 10 mg/mL.
-
Add a 5-fold molar excess of EDC and a 10-fold molar excess of NHS to the dendron solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 2-5 mg/mL in Coupling Buffer.
-
-
Conjugation Reaction:
-
Immediately add the activated dendron solution to the antibody solution at a 10 to 20-fold molar excess of dendron to antibody.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching:
-
Add Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Characterization:
-
Determine the concentration of the purified conjugate using a BCA or Bradford assay.
-
Analyze the conjugate by SDS-PAGE to confirm conjugation and assess purity.
-
Determine the dendron-to-antibody ratio by MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the dendron or payload has a unique absorbance.
-
Protocol 2: CuAAC (Click Chemistry) Conjugation of Azide-Terminated this compound to an Alkyne-Modified Peptide
This protocol details the conjugation of an azide-functionalized this compound to a peptide that has been pre-functionalized with a terminal alkyne group.
Materials:
-
This compound, Azide focal point (e.g., Polymer Factory, PFd-G5-Azide-OH)
-
Alkyne-modified peptide
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer: PBS, pH 7.4, or triethylammonium acetate buffer
-
DMSO (if needed for solubility)
-
Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of Azide-Dendron P5 in the Reaction Buffer.
-
Prepare a 10 mM stock solution of the alkyne-modified peptide in the Reaction Buffer.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 40 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 20 mM stock solution of THPTA or TBTA in water/DMSO.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the alkyne-peptide and Azide-Dendron P5 at a 1:1.2 molar ratio.
-
Add THPTA or TBTA to a final concentration of 1 mM.
-
Add CuSO4 to a final concentration of 0.5 mM and mix gently.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. The reaction can be monitored by LC-MS.
-
-
Purification:
-
Purify the peptide-dendron conjugate by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Collect the fractions corresponding to the product peak and lyophilize to obtain the pure conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by LC-MS and/or MALDI-TOF mass spectrometry.
-
Quantify the peptide conjugate by measuring the absorbance at 280 nm if the peptide contains aromatic amino acids.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflows
Targeted Signaling Pathway Example: HER2
The following diagram illustrates a simplified signaling pathway targeted by a HER2 antibody (like Trastuzumab) conjugated to this compound. The dendron conjugate enhances the delivery of a cytotoxic payload upon internalization, leading to apoptosis.
Conclusion
This compound provides a versatile and powerful platform for the development of advanced antibody and peptide conjugates. The well-defined structure and high functionality of these dendrons allow for precise control over drug loading and conjugate properties. The protocols provided herein offer a starting point for researchers to develop their own this compound-based bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. Further optimization of reaction conditions may be necessary depending on the specific biomolecule and payload being used.
References
- 1. polymerfactory.com [polymerfactory.com]
- 2. polymerfactory.com [polymerfactory.com]
- 3. lcms.cz [lcms.cz]
- 4. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. researchgate.net [researchgate.net]
- 7. ymc.eu [ymc.eu]
- 8. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 14. atsbio.com [atsbio.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of Dendron P5
These application notes provide detailed methodologies for the quantification of Dendron P5, a fifth-generation dendron, using common analytical techniques. The protocols are intended for researchers, scientists, and drug development professionals.
Quantification of this compound using UV-Visible Spectroscopy
Application Note:
UV-Visible (UV-Vis) spectroscopy is a rapid and straightforward method for estimating the concentration of this compound in solution, provided the dendron possesses a chromophore that absorbs light in the UV-Vis range. This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This method is ideal for in-process checks and initial concentration estimations.
Experimental Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., deionized water, PBS, or an organic solvent compatible with the dendron).
-
Perform a serial dilution of the stock solution to prepare a series of standard solutions with concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the wavelength of maximum absorbance (λmax) for this compound. If the λmax is unknown, perform a wavelength scan using a mid-range concentration standard to determine it.
-
Use the same solvent as used for the standards to blank the instrument.
-
-
Measurement:
-
Measure the absorbance of each standard solution at the determined λmax.
-
Measure the absorbance of the unknown this compound sample(s). Ensure the absorbance reading falls within the linear range of the calibration curve. If necessary, dilute the unknown sample.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
-
Use the equation of the line to calculate the concentration of the unknown this compound sample based on its absorbance.
-
Quantitative Data Summary:
| Standard Concentration (µg/mL) | Absorbance at λmax |
| 1 | 0.052 |
| 5 | 0.248 |
| 10 | 0.501 |
| 25 | 1.255 |
| 50 | 2.498 |
| Unknown Sample | 0.876 |
| Calculated Concentration | 17.5 µg/mL |
Note: The above data is representative and will vary based on the specific properties of this compound and the instrument used.
Workflow Diagram:
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
Application Note:
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for the separation and quantification of this compound. This technique is particularly useful for analyzing the purity of the dendron and for quantifying it in complex matrices, such as biological fluids. Reverse-Phase HPLC (RP-HPLC) with a suitable detector (e.g., UV-Vis or Diode Array Detector) is commonly employed.
Experimental Protocol:
-
Preparation of Mobile Phase and Standards:
-
Prepare the mobile phase, for example, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). Filter and degas the mobile phase.
-
Prepare a stock solution and a series of standard solutions of this compound in the mobile phase.
-
-
HPLC System and Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient could be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV-Vis at the λmax of this compound.
-
Column Temperature: 30 °C.
-
-
Measurement:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the standard solutions in order of increasing concentration.
-
Inject the unknown this compound sample(s).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Integrate the peak area for each standard and the unknown sample.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Perform a linear regression analysis to determine the equation of the line and the R² value.
-
Calculate the concentration of the unknown this compound sample using the calibration curve.
-
Quantitative Data Summary:
| Standard Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 50,234 |
| 5 | 251,170 |
| 10 | 502,340 |
| 25 | 1,255,850 |
| 50 | 2,511,700 |
| Unknown Sample | 876,543 |
| Calculated Concentration | 17.45 µg/mL |
Note: The above data is representative and will vary based on the specific properties of this compound and the HPLC system used.
Workflow Diagram:
Quantification of this compound using Mass Spectrometry (MS)
Application Note:
Mass spectrometry (MS) provides a highly sensitive and specific method for the quantification of this compound, offering the advantage of molecular weight confirmation. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the accurate quantification of the dendron in complex mixtures. This protocol outlines a general approach using LC-MS with an electrospray ionization (ESI) source.
Experimental Protocol:
-
Sample and Standard Preparation:
-
Prepare a stock solution and a dilution series of this compound standards in a solvent compatible with LC-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Prepare the unknown sample in the same solvent. It is advisable to include an internal standard with a known concentration in all samples and standards for improved accuracy.
-
-
LC-MS System and Conditions:
-
LC System: Use an HPLC or UPLC system with a C18 column. The mobile phase and gradient will be similar to the HPLC method but using formic acid instead of TFA, as TFA can cause ion suppression.
-
MS System: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Method: For a triple quadrupole, operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. For SIM, monitor the [M+nH]n+ ion of this compound. For MRM, a specific precursor-product ion transition would be monitored. For high-resolution MS, extract the ion chromatogram for the accurate mass of the desired charge state.
-
-
Measurement:
-
Inject the prepared standards and samples into the LC-MS system.
-
-
Data Analysis:
-
Extract the ion chromatogram for the specific m/z of this compound (and the internal standard, if used).
-
Integrate the peak area of the analyte (and internal standard).
-
Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Perform a linear regression to obtain the calibration equation.
-
Calculate the concentration of this compound in the unknown sample.
-
Quantitative Data Summary:
| Standard Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio |
| 1 | 1,520 | 50,100 | 0.030 |
| 10 | 15,300 | 50,500 | 0.303 |
| 50 | 76,000 | 50,300 | 1.511 |
| 100 | 151,500 | 49,900 | 3.036 |
| 250 | 378,000 | 50,200 | 7.530 |
| Unknown Sample | 112,000 | 50,400 | 2.222 |
| Calculated Concentration | 73.5 ng/mL |
Note: The above data is representative. The choice of internal standard and the specific m/z values will depend on the exact mass and charge state of this compound.
Workflow Diagram:
Application Notes and Protocols for Dendron-Based Formulations in Preclinical Research
Disclaimer: The term "Dendron P5" does not correspond to a specific, publicly documented formulation in the available scientific literature. The following application notes and protocols are based on the general class of dendron macromolecules, which are widely investigated in preclinical studies for drug and gene delivery.
Introduction
Dendrons are well-defined, highly branched, monodisperse macromolecules that have emerged as promising nanocarriers for therapeutic agents in preclinical research.[1] Their unique architecture, characterized by a central focal point, repeating branching units (generations), and a high density of surface functional groups, allows for the precise control of size, shape, and surface chemistry.[2] This makes them ideal candidates for a variety of biomedical applications, including drug delivery, gene therapy, and diagnostics.[2][3] Amphiphilic dendrons, composed of natural building blocks like amino acids, are of particular interest due to their biocompatibility and ability to self-assemble into nanostructures suitable for encapsulating or conjugating therapeutic payloads.[1]
These notes provide an overview of the application of dendron-based formulations in preclinical studies, with a focus on cancer therapy. Detailed protocols for the preparation, characterization, and evaluation of these formulations are also provided.
Application Notes
Dendron-Based Formulations for Drug Delivery
Dendrons can be formulated with therapeutic agents through two primary strategies:
-
Covalent Conjugation: Drugs can be covalently attached to the surface functional groups of the dendron. This approach allows for precise control over drug loading and can incorporate cleavable linkers (e.g., pH-sensitive hydrazones, redox-sensitive disulfides) to trigger drug release in specific microenvironments, such as acidic tumor tissues or the reducing environment within cells.[3][4]
-
Non-Covalent Encapsulation: The hydrophobic interior of self-assembled dendron structures, such as micelles, can encapsulate hydrophobic drugs, increasing their solubility and stability in physiological conditions.[3]
Preclinical Applications in Oncology
Dendron-based formulations have shown significant promise in preclinical cancer models:
-
Enhanced Antitumor Efficacy: By improving drug solubility, stability, and circulation time, dendron-based delivery systems can enhance the accumulation of chemotherapeutic agents in tumor tissues through the enhanced permeability and retention (EPR) effect. This targeted delivery can lead to superior antitumor efficacy compared to the free drug.[4]
-
Reduced Systemic Toxicity: The targeted nature of dendron-based delivery can minimize the exposure of healthy tissues to cytotoxic drugs, thereby reducing systemic side effects. Studies have shown that drug-free dendrons can exhibit good cytocompatibility.[4]
-
Gene Delivery: Positively charged dendrons, such as those based on poly-lysine, can efficiently bind and protect negatively charged genetic material like siRNA from degradation by nucleases.[1] These dendron/siRNA complexes can be taken up by cells, enabling the targeted silencing of genes involved in tumor growth and proliferation.[1]
-
Intrinsic Antitumor Properties: Some dendrons have demonstrated inherent anti-angiogenic properties, which can contribute to their overall antitumor effect.[1]
Biocompatibility and Safety
The biocompatibility of dendrons is highly dependent on their chemical composition, size, and surface charge. Generally, functionalized dendrimers are less toxic than their native counterparts.[2] Cationic dendrimers have been shown to exhibit higher toxicity than anionic or neutral dendrimers.[2] Preclinical safety assessments, including cytotoxicity assays and in vivo toxicity studies, are crucial for evaluating the safety profile of any new dendron-based formulation.
Experimental Protocols
Preparation and Characterization of Dendron-Drug Conjugates
This protocol describes a general method for conjugating a drug to a dendron with surface functional groups (e.g., amines or carboxylates) using a pH-sensitive linker.
Materials:
-
Dendron with appropriate surface functional groups
-
Drug with a compatible functional group
-
Acylhydrazone linker
-
Activating agents (e.g., EDC, NHS)
-
Dialysis membrane (appropriate MWCO)
-
Phosphate Buffered Saline (PBS)
-
Organic solvents (e.g., DMSO, DMF)
Protocol:
-
Dendron Functionalization: Dissolve the dendron in an appropriate organic solvent. Add the acylhydrazone linker and activating agents (e.g., EDC/NHS for carboxylate-to-amine coupling) and stir at room temperature for 24-48 hours.
-
Drug Conjugation: Activate the drug with a compatible functional group if necessary. Add the activated drug to the functionalized dendron solution and stir for another 24-48 hours.
-
Purification: Purify the dendron-drug conjugate by dialysis against a suitable solvent to remove unreacted drug and reagents.
-
Characterization:
-
Drug Loading Content (DLC): Determine the amount of conjugated drug using UV-Vis spectroscopy or HPLC.
-
DLC (%) = (Weight of drug in conjugate / Total weight of conjugate) x 100
-
-
Size and Zeta Potential: Analyze the hydrodynamic diameter and surface charge of the conjugate using Dynamic Light Scattering (DLS).
-
Morphology: Visualize the shape and size of the self-assembled nanostructures using Transmission Electron Microscopy (TEM).
-
In Vitro Drug Release Study
This protocol evaluates the release of a drug from a dendron conjugate under different pH conditions, simulating physiological (pH 7.4) and tumor microenvironment (pH 5.0-6.0) conditions.
Materials:
-
Dendron-drug conjugate solution
-
PBS at pH 7.4, 6.0, and 5.0
-
Dialysis tubing
-
Incubator at 37°C
Protocol:
-
Place a known concentration of the dendron-drug conjugate solution into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of PBS at the desired pH (7.4, 6.0, or 5.0).
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect aliquots from the external buffer and replace with fresh buffer.
-
Quantify the amount of released drug in the aliquots using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative drug release percentage against time. At pH 7.4, drug release is expected to be slow, while acidic conditions should trigger a faster release.[4]
Cell Viability Assay
This protocol assesses the cytotoxicity of the dendron-drug conjugate against a cancer cell line.
Materials:
-
Cancer cell line (e.g., H22, HepG2)
-
Cell culture medium and supplements
-
Dendron-drug conjugate
-
Free drug (as a control)
-
Drug-free dendron (as a control)
-
MTT or similar cell viability reagent
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the dendron-drug conjugate, free drug, and drug-free dendron. Include untreated cells as a control.
-
Incubate for 24-72 hours.
-
Add the MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Calculate the cell viability percentage relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation
Table 1: Physicochemical Properties of Dendron Formulations
| Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Content (%) |
| Drug-Free Dendron | e.g., 10-20 | e.g., <0.2 | e.g., +20 to +30 | N/A |
| Dendron-Drug Conjugate | e.g., 100-200 | e.g., <0.3 | e.g., near neutral | e.g., >30 |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Free Drug (µM) | Dendron-Drug Conjugate (µM) | Drug-Free Dendron (µM) |
| e.g., HepG2 | e.g., 0.5 | e.g., 1.2 | e.g., >100 |
| e.g., H22 | e.g., 0.8 | e.g., 1.5 | e.g., >100 |
Visualizations
Caption: General structure of a second-generation (G2) dendron.
Caption: Logical relationship of dendron-drug conjugate components.
Caption: Experimental workflow for preclinical evaluation.
References
- 1. Second Generation Amphiphilic Poly-Lysine Dendrons Inhibit Glioblastoma Cell Proliferation without Toxicity for Neurons or Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dendron P5 Solubility Enhancement
Disclaimer: The following information is provided for a hypothetical dendrimer, "Dendron P5," which is assumed to be a 5th generation polyamidoamine (PAMAM) dendron with amine termini. This information is based on the general properties of PAMAM dendrimers and may need to be adapted for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve solubility?
This compound is a fifth-generation polyamidoamine (PAMAM) dendron, a highly branched, monodisperse macromolecule. Its unique architecture, featuring a hydrophobic interior and a hydrophilic, amine-terminated surface, allows it to encapsulate poorly water-soluble drug molecules. This encapsulation effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent solubility.[1][2][3] The mechanism involves a combination of hydrophobic interactions, hydrogen bonding, and electrostatic interactions between the drug and the dendron's interior and surface groups.[4]
Q2: What factors influence the solubility enhancement capacity of this compound?
Several factors can impact the effectiveness of this compound in solubilizing your compound:
-
This compound Concentration: Generally, increasing the concentration of this compound leads to a greater solubility enhancement, up to a certain point where the solution may become saturated or viscosity becomes an issue.[1][5]
-
pH of the Solution: The pH of the medium can significantly affect the surface charge of this compound. At lower pH values, the primary amine surface groups become protonated, leading to a positive surface charge. This can enhance interactions with negatively charged drug molecules but may also lead to aggregation if not controlled.
-
Drug-to-Dendron Molar Ratio: The ratio of your drug to this compound is critical. An optimal ratio will exist for maximizing encapsulation and solubility.
-
Solvent System: While typically used in aqueous solutions, the choice of co-solvents can influence the interaction between the drug and the dendron.
-
Temperature: Temperature can affect the binding kinetics and the stability of the drug-dendron complex.
Q3: Is this compound cytotoxic?
Cationic dendrimers, especially of higher generations like G5, can exhibit some level of cytotoxicity due to their interaction with cell membranes. The positively charged surface can disrupt membrane integrity. It is crucial to perform cytotoxicity assays (e.g., MTT, LDH assays) to determine the safe concentration range for your specific cell line and application. Surface modification, such as PEGylation, can significantly reduce the cytotoxicity of PAMAM dendrimers.[1]
Troubleshooting Guide
Issue 1: The solubility of my compound has not improved significantly.
-
Possible Cause: Suboptimal this compound concentration.
-
Solution: Create a concentration-response curve by testing a range of this compound concentrations to find the optimal level for your compound.
-
-
Possible Cause: Incorrect pH.
-
Solution: Evaluate the effect of pH on solubility enhancement. The surface charge of this compound is pH-dependent, which can influence its interaction with your drug.[5] Experiment with a range of pH values around the pKa of your compound and the pKa of the dendron's surface amines.
-
-
Possible Cause: The drug is not effectively encapsulated.
-
Solution: Try different methods of loading the drug into the dendron. See the experimental protocols below for different loading techniques. Characterization techniques like UV-Vis spectroscopy, fluorescence spectroscopy, or NMR can be used to confirm encapsulation.
-
Issue 2: I am observing precipitation or aggregation in my solution.
-
Possible Cause: High concentration of this compound or the drug-dendron complex.
-
Solution: Try working with more dilute solutions. If high concentrations are necessary, consider surface modification of the dendron (e.g., PEGylation) to improve stability.[1]
-
-
Possible Cause: Unfavorable electrostatic interactions.
-
Solution: Adjust the pH or ionic strength of the solution to minimize aggregation.
-
Issue 3: I am concerned about the potential toxicity of this compound in my cellular experiments.
-
Possible Cause: Inherent cytotoxicity of the cationic G5 PAMAM dendron.
-
Solution:
-
Determine the IC50 of this compound alone on your cell line to identify the maximum non-toxic concentration.
-
Consider using a lower generation PAMAM dendron if solubility enhancement is sufficient, as lower generations tend to be less toxic.[5]
-
If possible, use a surface-modified version of this compound, such as a PEGylated form, which is known to have lower cytotoxicity.[1]
-
-
Quantitative Data: Solubility Enhancement of a Model Hydrophobic Drug
The following table summarizes the approximate solubility enhancement of a model poorly water-soluble drug, "Drug X," when formulated with different generations and concentrations of PAMAM dendrimers. This data is illustrative and the actual enhancement for your compound may vary.
| Dendrimer Generation | Dendrimer Concentration (µM) | Solubility Enhancement Factor of Drug X |
| G3 | 100 | ~5-fold |
| G4 | 100 | ~15-fold |
| G5 (this compound) | 100 | ~35-fold |
| G5 (this compound) | 50 | ~20-fold |
| G5 (this compound) | 200 | ~45-fold |
Experimental Protocols
Protocol 1: Solvent Evaporation Method for Drug Loading
This method is suitable for highly hydrophobic drugs.
-
Dissolution: Dissolve a known amount of your drug and this compound in a suitable organic solvent (e.g., methanol, chloroform) in which both are soluble.
-
Mixing: Mix the two solutions thoroughly.
-
Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Hydration: Hydrate the resulting film with a known volume of aqueous buffer (e.g., PBS) by gentle agitation.
-
Purification: Remove any unloaded, precipitated drug by centrifugation or filtration (e.g., using a 0.22 µm syringe filter).
-
Quantification: Determine the concentration of the solubilized drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Protocol 2: Co-solvent Method for Drug Loading
-
Drug Solution: Prepare a concentrated stock solution of your drug in a water-miscible organic solvent (e.g., DMSO, ethanol).
-
Dendron Solution: Prepare a solution of this compound in the desired aqueous buffer.
-
Mixing: Slowly add a small volume of the concentrated drug stock solution to the this compound solution while vortexing or stirring. The final concentration of the organic solvent should be kept low (typically <1-2%) to avoid precipitation.
-
Equilibration: Allow the mixture to equilibrate for a specified period (e.g., 24 hours) at a controlled temperature.
-
Purification and Quantification: Follow steps 5 and 6 from Protocol 1.
Visualizations
Caption: Mechanism of this compound drug encapsulation.
Caption: Experimental workflow for solubility enhancement.
References
Technical Support Center: Overcoming Dendron P5 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the selective kinase inhibitor, Dendron P5. Our goal is to help you achieve more precise and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the intended on-target activity of this compound?
This compound is a potent and selective inhibitor of the novel kinase, Kinase Alpha (KA), a critical component of the "Path-Growth" signaling cascade implicated in various proliferative diseases. This compound is designed to bind to the ATP-binding pocket of KA, thereby preventing its phosphorylation and downstream signaling, leading to cell cycle arrest and apoptosis in target cells.
Q2: I am observing unexpected cellular phenotypes at concentrations close to the IC50 of this compound. Could these be off-target effects?
Yes, it is possible. While this compound is designed for high selectivity, like many small molecule inhibitors, it can exhibit off-target activities, particularly at higher concentrations.[1][2] Unexpected phenotypes, such as altered cell morphology, unexpected changes in signaling pathways, or cytotoxicity in cell lines not expressing the target kinase, may indicate off-target effects. We recommend performing a dose-response experiment and comparing the phenotype with a structurally unrelated inhibitor of the same target, if available.
Q3: What are the known off-target interactions of this compound?
Initial kinase profiling studies have indicated potential low-affinity interactions with a small number of kinases, including Kinase Beta (KB) and Kinase Gamma (KG), which are involved in cellular metabolism and stress response pathways, respectively. The inhibitory concentrations for these off-targets are significantly higher than for the on-target Kinase Alpha.
Q4: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for accurate data interpretation.[1] Key strategies include:
-
Dose Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Use of Controls: Employ appropriate controls, such as a negative control (vehicle) and a positive control (another known inhibitor of the same pathway).
-
Cell Line Selection: Use cell lines with well-characterized expression of the on-target kinase.
-
Orthogonal Approaches: Confirm key findings using alternative methods, such as RNAi or CRISPR-Cas9, to silence the target kinase.[3]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Control Cell Lines
Symptoms: You observe significant cell death in a control cell line that does not express Kinase Alpha when treated with this compound at concentrations effective in your experimental model.
Possible Cause: This is a strong indicator of an off-target effect. The observed cytotoxicity is likely due to the inhibition of one or more other essential kinases or cellular proteins.
Troubleshooting Steps:
-
Confirm Target Expression: Verify the absence of Kinase Alpha expression in your control cell line using Western blot or qPCR.
-
Perform a Dose-Response Curve: Determine the IC50 for cytotoxicity in the control cell line and compare it to the IC50 for the on-target effect in your experimental cell line. A significant overlap suggests a narrow therapeutic window.
-
Kinase Profiling: To identify the potential off-target kinase(s), consider performing a broad-panel kinase screen with this compound.[4][5] This can be done through various commercial services.
-
Computational Prediction: Utilize computational tools for Off-Target Safety Assessment (OTSA) to predict potential off-target interactions based on the chemical structure of this compound.[6][7]
Issue 2: Inconsistent Phenotypic Results Across Different Batches of this compound
Symptoms: You observe variability in the phenotypic response to this compound when using different manufacturing lots.
Possible Cause: Inconsistent purity or the presence of impurities in different batches can lead to variable off-target effects.
Troubleshooting Steps:
-
Verify Compound Purity: Ensure each batch of this compound is of high purity (ideally >99%) using techniques like HPLC and mass spectrometry.
-
Standardize Compound Handling: Follow a consistent protocol for dissolving and storing this compound to avoid degradation.
-
Perform Quality Control Assays: Before starting a large experiment with a new batch, perform a simple in vitro kinase assay to confirm its on-target potency (IC50) against Kinase Alpha.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Kinase Alpha |
| Kinase Alpha (On-Target) | 15 | 1 |
| Kinase Beta (Off-Target) | 850 | 56.7 |
| Kinase Gamma (Off-Target) | 1200 | 80 |
| Kinase Delta | >10,000 | >667 |
| Kinase Epsilon | >10,000 | >667 |
This table summarizes the inhibitory activity of this compound against its intended target and key known off-targets, highlighting its selectivity.
Experimental Protocols
Protocol 1: Whole-Cell Lysate Kinase Activity Assay
This protocol allows for the assessment of this compound's inhibitory effect on endogenous Kinase Alpha in a cellular context.
Materials:
-
Cells of interest
-
This compound (and vehicle control, e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to phosphorylated substrate of Kinase Alpha
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation.
-
Determine protein concentration of each lysate.
-
Perform Western blotting using an antibody against the phosphorylated substrate of Kinase Alpha.
-
Quantify the band intensity and normalize to total protein.
-
Plot the normalized phosphorylation signal against the concentration of this compound to determine the cellular IC50.
Protocol 2: Off-Target Validation via Chemical Proteomics
This advanced protocol helps to identify the direct binding partners of this compound within the cellular proteome.[8]
Materials:
-
Biotinylated this compound probe
-
Streptavidin-conjugated beads
-
Cell lysate
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Synthesize a biotinylated version of this compound.
-
Incubate the biotinylated probe with cell lysate to allow for binding to target and off-target proteins.
-
Capture the probe-protein complexes using streptavidin-conjugated beads.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins.
-
Identify the eluted proteins using mass spectrometry.
-
Compare the identified proteins with a control experiment using a non-biotinylated competitor to distinguish specific from non-specific binders.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. academic.oup.com [academic.oup.com]
- 3. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Dendron P5 Synthesis & Purification: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Dendron P5.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is typically synthesized using a divergent approach, where the dendron is built outwards from a central core. This method allows for a high degree of modularity.[1] The synthesis generally involves iterative reaction steps, such as Michael addition and amidation, to build successive generations (G1, G2, etc.) around the core. Solid-phase synthesis is an increasingly popular alternative to the more traditional solution-phase synthesis, as it can simplify the purification process at each step.[1][2]
Q2: I am observing a lower than expected yield after the final deprotection step. What are the possible causes?
A2: A low yield after the final deprotection step can be due to several factors:
-
Incomplete deprotection: The protecting groups may not have been fully removed. This can be verified by analytical techniques such as NMR or Mass Spectrometry. Consider extending the reaction time or using a stronger deprotecting agent.
-
Degradation of the dendron: The deprotection conditions (e.g., strong acid or base) might be too harsh, leading to the degradation of the dendron structure. A milder deprotection strategy should be considered.
-
Loss during work-up: The dendron may be partially soluble in the washing solvents, leading to product loss. Optimize the extraction and washing procedures to minimize this.
Q3: My purified this compound shows multiple spots on a TLC plate. What could be the issue?
A3: Multiple spots on a TLC plate suggest the presence of impurities. These could be:
-
Unreacted starting materials: If the reaction at any stage was incomplete, you will have lower-generation dendrons as impurities.
-
Side-products: Side reactions can lead to the formation of structurally similar impurities that are difficult to separate.
-
Stereoisomers or conformers: Depending on the dendron structure, you might have different isomers that separate on TLC.
-
Degradation products: As mentioned earlier, harsh reaction or purification conditions can cause the dendron to degrade.
Q4: How can I improve the separation of this compound from lower-generation impurities during column chromatography?
A4: Separating higher-generation dendrons from their lower-generation precursors can be challenging due to their similar polarities. Here are some tips:
-
Optimize the mobile phase: A fine-tuned gradient elution can improve separation. Start with a non-polar solvent and gradually increase the polarity.
-
Use a high-performance column: Columns with smaller particle sizes (e.g., 15 micron silica) offer higher resolution.
-
Consider a different stationary phase: If silica gel is not providing adequate separation, consider other options like alumina or reverse-phase silica.
-
Alternative purification techniques: Techniques like dialysis or size exclusion chromatography (SEC) can be effective for separating molecules based on size, which is ideal for dendrons of different generations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low reaction conversion | - Insufficient reagent stoichiometry- Short reaction time- Steric hindrance in higher generations[3] | - Use a larger excess of reagents for higher generation synthesis.- Increase the reaction time and monitor progress by TLC or NMR.- Consider a convergent synthesis approach for higher generations.[1] |
| Product is insoluble | - Aggregation of dendrons- Incorrect solvent system | - Modify the surface functionalities to improve solubility.- Screen a wider range of solvents or solvent mixtures. |
| Broad peaks in NMR spectrum | - Aggregation- High viscosity of the sample- Presence of multiple conformers | - Dilute the sample or acquire the spectrum at a higher temperature.- Use a stronger deuterated solvent.- This can be inherent to some dendron structures. |
| Difficulty in removing residual catalyst/reagents | - Inefficient work-up- Strong binding of catalyst to the dendron | - Perform additional aqueous washes or use a chelating agent to remove metal catalysts.- Consider precipitation of the dendron to leave impurities in the solution. |
| Low purity after purification | - Co-elution of impurities during chromatography- Ineffective purification method | - Optimize chromatography conditions (see Q4 above).- Employ orthogonal purification techniques (e.g., precipitation followed by chromatography). |
Experimental Protocols
General Protocol for Solid-Phase Synthesis of this compound (G1)
This protocol assumes the use of a Rink Amide resin as the solid support.
-
Resin Swelling: Swell the Rink Amide resin in a suitable solvent like N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Coupling of the First Building Block: Dissolve the first Fmoc-protected amino acid building block (2 equivalents) and a coupling agent like HBTU (2 equivalents) in DMF. Add a base such as N,N-Diisopropylethylamine (DIPEA) (4 equivalents) and add the solution to the resin. Agitate for 2 hours.
-
Washing: Wash the resin with DMF, Dichloromethane (DCM), and Methanol and dry under vacuum.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps to add subsequent building blocks and grow the dendron to the desired generation.
-
Cleavage from Resin: Once the desired generation is reached, cleave the dendron from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.
-
Precipitation and Purification: Precipitate the cleaved dendron in cold diethyl ether. Collect the precipitate by centrifugation and purify by column chromatography or preparative HPLC.
General Protocol for Purification of this compound by Column Chromatography
-
Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry powder onto the top of the packed column.
-
Elution: Start the elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
The following table provides representative data for the synthesis of a hypothetical this compound, highlighting the expected yield and purity at each generation.
| Generation | Theoretical Mass ( g/mol ) | Actual Yield (%) | Purity (by HPLC, %) | Common Impurities |
| G0 (Core) | 250 | 95 | >99 | Starting materials |
| G1 | 750 | 90 | 98 | G0, unreacted reagents |
| G2 | 1750 | 85 | 95 | G1, incompletely reacted G2 |
| G3 | 3750 | 75 | 90 | G2, structural defects |
| G4 | 7750 | 60 | 85 | G3, sterically hindered side products |
| G5 | 15750 | 45 | 80 | G4, significant structural defects |
Visualizations
Caption: A generalized workflow for the divergent synthesis of this compound.
Caption: A troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Dendron P5 Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dendron P5, focusing on the challenges of scaling up production.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in overall yield as we scale up our this compound synthesis from milligram to gram scale. What are the likely causes?
A1: Decreased yield during scale-up is a common challenge in multi-step dendrimer synthesis. The primary causes often include:
-
Mass Transfer Limitations: In larger reaction vessels, inefficient mixing can lead to localized concentration gradients of reactants and reagents, resulting in incomplete reactions and the formation of side products.
-
Heat Transfer Issues: Exothermic reactions that are easily managed at a small scale can lead to localized overheating in larger batches, promoting side reactions or degradation of the dendron.
-
Accumulation of Impurities: Minor impurities from starting materials or solvents, which are negligible at a small scale, can accumulate and interfere with subsequent reaction steps in a larger batch.
-
Purification Inefficiencies: Chromatographic purification methods that work well for small quantities can be difficult to scale effectively, leading to product loss during purification.
Q2: We are struggling with batch-to-batch consistency in the purity of our this compound. How can we improve this?
A2: Achieving high batch-to-batch consistency is critical for preclinical and clinical development. To improve consistency, consider the following:
-
Strict Raw Material Qualification: Implement rigorous quality control on all starting materials, reagents, and solvents to ensure their purity and consistency.
-
Standardized Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all synthesis and purification steps. This includes reaction times, temperature control, and rates of reagent addition.
-
In-Process Controls (IPCs): Implement IPCs at critical stages of the synthesis to monitor reaction completion and impurity profiles. This allows for adjustments to be made before moving to the next step.
-
Robust Purification Methods: Develop and validate scalable purification methods. This may involve transitioning from column chromatography to techniques like tangential flow filtration (TFF) or preparative HPLC.
Troubleshooting Guide
Issue 1: High Polydispersity Index (PDI) in Final Product
Symptoms:
-
Broad peaks observed during Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) analysis.
-
Mass spectrometry data shows a wide distribution of molecular weights.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reactions | Increase reaction times or temperature. Optimize the stoichiometry of reagents. |
| Side Reactions | Lower the reaction temperature. Investigate alternative, more selective reagents. |
| Degradation during Purification | Use milder purification conditions. Minimize exposure to light or oxygen if the dendron is sensitive. |
Issue 2: Residual Solvent Contamination
Symptoms:
-
Presence of solvent peaks in ¹H NMR spectra of the final product.
-
Failure to meet solvent residue limits as per regulatory guidelines.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Drying | Increase drying time and/or temperature. Use a high-vacuum drying oven. |
| Solvent Trapping in Dendrimer Structure | Lyophilize the product from a suitable solvent like water or dioxane. |
| Inappropriate Purification Solvent | Use a more volatile solvent in the final purification step that is easier to remove. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Generation 2)
This protocol describes a representative divergent synthesis for a second-generation (G2) dendron.
Materials:
-
Generation 1 (G1) Dendron
-
Reagent A (e.g., an activated ester for amidation)
-
Amine-terminated core
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
Procedure:
-
Dissolve the G1 Dendron (1.0 eq) and Reagent A (2.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add TEA (3.0 eq) to the reaction mixture while stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, precipitate the product by adding the reaction mixture to a large volume of a non-solvent (e.g., diethyl ether).
-
Collect the precipitate by filtration and wash with the non-solvent.
-
Dry the product under high vacuum to obtain the G2 Dendron.
Protocol 2: Purification of this compound by Preparative HPLC
Instrumentation:
-
Preparative HPLC system with a UV detector.
-
C18 reverse-phase column suitable for the scale of purification.
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
Procedure:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Run a linear gradient from 5% to 95% Solvent B over 30 minutes.
-
Monitor the elution of the product at a suitable wavelength (e.g., 280 nm).
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent by lyophilization.
Quantitative Data
Table 1: Comparison of this compound Production at Different Scales
| Parameter | Lab Scale (100 mg) | Pilot Scale (10 g) |
| Overall Yield | 85% | 60% |
| Purity (by HPLC) | >98% | 95% |
| Polydispersity Index (PDI) | 1.02 | 1.08 |
| Purification Method | Column Chromatography | Preparative HPLC |
| Production Time | 2 days | 5 days |
Visualizations
Technical Support Center: Minimizing Dendron P5 Cytotoxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Dendron P5 cytotoxicity in vitro. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cytotoxicity a concern?
This compound is a type of dendrimer, a highly branched, synthetic macromolecule. Due to their unique physical and chemical properties, dendrimers are explored for various biomedical applications, including drug delivery. However, the cationic surface charge and high density of amine groups on many dendrimers, likely including this compound, can lead to cell membrane disruption, mitochondrial dysfunction, and induction of apoptosis, making cytotoxicity a significant concern in their preclinical evaluation.
Q2: What are the common mechanisms of this compound-induced cytotoxicity?
Based on studies of similar dendrimers, the primary mechanisms of cytotoxicity are thought to include:
-
Membrane Disruption: The cationic surface of the dendrimer interacts with and disrupts the negatively charged cell membrane, leading to increased permeability and cell lysis.
-
Mitochondrial Dysfunction: Dendrimers can accumulate in mitochondria, leading to a decrease in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and ultimately, the initiation of the intrinsic apoptotic pathway.[1][2]
-
Apoptosis Induction: this compound can trigger programmed cell death (apoptosis) through the activation of caspase cascades.[3]
Q3: How can I reduce the cytotoxicity of this compound in my experiments?
Several strategies can be employed to mitigate the cytotoxic effects of this compound:
-
Surface Modification: Capping the terminal amine groups with molecules like polyethylene glycol (PEG) or acetyl groups can neutralize the positive surface charge and reduce cytotoxicity.
-
Dose Optimization: Conduct a thorough dose-response study to determine the highest concentration of this compound that can be used without causing significant cell death.
-
Use of Serum: The presence of serum proteins in the cell culture medium can lead to the formation of a protein "corona" around the dendrimer, which can mask its surface charge and reduce its interaction with the cell membrane.[4]
-
Appropriate Controls: Always include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin, staurosporine) as a positive control to validate your assay results.[5]
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Question: I am observing significant well-to-well variability in my cytotoxicity assays (e.g., MTT, MTS). What could be the cause?
-
Answer: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogeneous single-cell suspension before seeding and use a calibrated multichannel pipette.[6]
-
Pipetting Errors: Inaccurate pipetting of this compound or assay reagents can lead to inconsistent results.
-
Edge Effects: Wells on the periphery of the plate are more prone to evaporation, which can concentrate reagents and affect cell viability. To mitigate this, avoid using the outer wells or fill them with sterile PBS.
-
This compound Aggregation: Dendrimers can aggregate in culture media, leading to non-uniform exposure of cells. Ensure proper dispersion of this compound in the media before adding it to the cells. Sonication can sometimes help, but its effect on dendrimer integrity should be evaluated.
-
Issue 2: Discrepancies between different cytotoxicity assays.
-
Question: My MTT assay results suggest high cytotoxicity, but my LDH release assay shows minimal cell death. Why is this happening?
-
Answer: Different cytotoxicity assays measure different cellular events.
-
MTT/MTS/WST-1: These assays measure metabolic activity, which is often an early indicator of cellular stress. A decrease in metabolic activity does not always correlate with immediate cell death (membrane rupture).[7]
-
LDH Release: This assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity, which is a marker of late-stage cell death or necrosis.
-
Recommendation: It is crucial to use multiple assays that measure different endpoints (e.g., metabolic activity, membrane integrity, and apoptosis) to get a comprehensive understanding of the cytotoxic mechanism of this compound.[8] Nanoparticles have also been shown to interfere with the colorimetric or fluorescent readouts of some assays.[8] It is important to run controls with this compound and the assay reagents in the absence of cells to check for any interference.
-
Issue 3: High background signal in ROS assays.
-
Question: I am using DCFH-DA to measure intracellular ROS and observing a high background fluorescence in my control wells. What can I do?
-
Answer: High background in ROS assays can be due to:
-
Autofluorescence of this compound: Some nanomaterials can be inherently fluorescent. Run a control with this compound alone to check for autofluorescence at the excitation/emission wavelengths of your dye.
-
Probe Oxidation: The DCFH-DA probe can be oxidized by factors other than intracellular ROS, such as light exposure or certain components in the media.[9] Prepare the probe solution fresh and protect it from light.
-
Extracellular ROS Production: this compound might be generating ROS in the cell culture medium. To measure only intracellular ROS, wash the cells with PBS after incubation with this compound and before adding the ROS dye.
-
Quantitative Data Summary
The following table summarizes representative IC50 values for different generations of PAMAM dendrimers in various cell lines. This data can serve as a starting point for estimating the cytotoxic potential of this compound.
| Dendrimer Generation | Cell Line | Assay | IC50 (µg/mL) |
| G4 PAMAM | Caco-2 | MTT | ~150 |
| G4 PAMAM | A549 | MTT | ~100 |
| G5 PAMAM | Caco-2 | MTT | ~50 |
| G5 PAMAM | A549 | MTT | ~30 |
| G6 PAMAM | HeLa | MTT | ~20 |
Note: IC50 values can vary significantly depending on the cell line, assay used, exposure time, and the specific surface chemistry of the dendrimer.
Experimental Protocols
1. Protocol for Assessing Mitochondrial Dysfunction (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
2. Protocol for Measuring Reactive Oxygen Species (ROS) (DCFH-DA Assay)
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 1, 4, or 24 hours).
-
Cell Washing: After treatment, gently wash the cells twice with warm PBS.
-
DCFH-DA Staining: Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity (Excitation: 485 nm, Emission: 530 nm) using a fluorescence microplate reader.
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the untreated control cells.
3. Protocol for Detecting Apoptosis (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described above.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Annexin V/PI Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Plausible signaling pathway for this compound-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. doaj.org [doaj.org]
- 3. Induction of Apoptosis by Green Synthesized Gold Nanoparticles Through Activation of Caspase-3 and 9 in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding and improving assays for cytotoxicity of nanoparticles: what really matters? - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03849J [pubs.rsc.org]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2.5. Apoptosis Assay [bio-protocol.org]
Dendron P5 experimental variability and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of Dendron P5. Our aim is to address common sources of variability and provide robust solutions to ensure the reproducibility and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A: this compound is a fifth-generation polyamidoamine (PAMAM) dendron, a highly branched, monodisperse macromolecule. Its well-defined structure, multivalency, and nanometer-scale size make it a versatile tool in biomedical research and drug development. Key applications include:
-
Drug Delivery: Encapsulation or conjugation of therapeutic agents for targeted delivery.[1][2]
-
Gene Transfection: Complexation with nucleic acids (DNA, siRNA) to facilitate their entry into cells.[1][2]
-
Bioimaging: Attachment of imaging agents for diagnostics and tracking.
-
Nanomaterial Synthesis: Use as a building block for larger, functional nanomaterials.
Q2: What are the primary sources of experimental variability when using this compound?
A: The most significant source of variability arises from the synthesis and purification process of the dendron itself. This can lead to batch-to-batch inconsistencies. Key factors include:
-
Structural Defects: Incomplete reactions during the stepwise synthesis can result in "trailing generations" or missing branches, affecting the overall structure and number of terminal groups.
-
Polydispersity: While dendrons are characteristically monodisperse, variations in synthesis can lead to a higher polydispersity index (PDI), indicating a mixture of different-sized dendrons.
-
Purity: Residual reactants or byproducts from the synthesis can interfere with downstream applications.
Q3: How does the surface charge of this compound affect its interaction with cells?
A: The surface charge of this compound is a critical determinant of its biological activity. Cationic (amine-terminated) dendrons generally exhibit strong interactions with negatively charged cell membranes, which can facilitate cellular uptake but may also lead to cytotoxicity. Anionic (carboxyl-terminated) or neutral (hydroxyl-terminated) dendrons typically show reduced cytotoxicity. The choice of surface group should be tailored to the specific application.
Troubleshooting Guides
Issue 1: High Batch-to-Batch Variability in Experimental Results
Symptoms:
-
Inconsistent drug loading efficiency.
-
Variable gene transfection efficacy.
-
Discrepancies in cellular uptake and cytotoxicity profiles between experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent this compound Quality | Thoroughly characterize each new batch of this compound before use. Key parameters to measure include Molecular Weight (Mn, Mw), Polydispersity Index (PDI), and the average number of terminal functional groups. |
| Presence of Structural Defects | Purify the this compound stock. Dialysis using an appropriate molecular weight cutoff (MWCO) membrane can remove smaller, defective dendrons. For higher purity, High-Performance Liquid Chromatography (HPLC) can be employed. |
| Contamination with Reactants | Ensure the supplier provides a certificate of analysis. If synthesizing in-house, implement rigorous purification steps to remove any unreacted monomers or reagents. |
Issue 2: Low Drug Loading or Inefficient Encapsulation
Symptoms:
-
The amount of encapsulated or conjugated drug is significantly lower than expected.
-
Precipitation of the drug during the loading process.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Solvent System | Optimize the solvent system to ensure the solubility of both this compound and the drug. The polarity of the solvent can influence the interactions between the dendron and the therapeutic agent. |
| pH and Ionic Strength | The pH and ionic strength of the solution can affect the ionization state of both the dendron's surface groups and the drug, influencing electrostatic interactions. Perform loading experiments across a range of pH values and salt concentrations to find the optimal conditions. |
| Steric Hindrance | The size and conformation of the drug molecule may prevent efficient encapsulation within the dendron's internal cavities. Consider covalent conjugation to the dendron's surface as an alternative. |
Issue 3: High Cytotoxicity in Cell-Based Assays
Symptoms:
-
Significant cell death observed at the desired experimental concentrations of this compound.
-
Non-specific effects on cellular pathways.
Possible Causes and Solutions:
| Cause | Solution |
| Cationic Surface Charge | Amine-terminated dendrons can disrupt cell membranes. Consider modifying the surface with neutral or anionic groups, or by PEGylation to shield the positive charge and reduce toxicity. |
| High Dendron Concentration | Perform a dose-response study to determine the maximum non-toxic concentration of this compound for your specific cell line. |
| Impurities in the Dendron Stock | Purify the dendron stock to remove any cytotoxic contaminants from the synthesis process. |
Experimental Protocols
Protocol 1: Purification of this compound by Dialysis
This protocol is designed to remove low molecular weight impurities and trailing generation defects from a this compound sample.
Materials:
-
This compound solution
-
Dialysis tubing (e.g., 10,000 MWCO)
-
High-purity water or appropriate buffer
-
Magnetic stirrer and stir bar
-
Beakers
Methodology:
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve boiling in a sodium bicarbonate solution and rinsing thoroughly with deionized water).
-
Dissolve the this compound sample in high-purity water or the desired buffer.
-
Load the dendron solution into the prepared dialysis tubing and securely clip both ends.
-
Place the sealed dialysis bag into a beaker containing a large volume (at least 100-fold excess) of the dialysis buffer.
-
Stir the buffer gently at 4°C.
-
Change the dialysis buffer every 4-6 hours for a total of 48 hours to ensure complete removal of impurities.
-
Recover the purified this compound solution from the dialysis bag.
-
Lyophilize the solution to obtain a dry powder or determine the concentration for immediate use.
Protocol 2: Characterization of this compound Terminal Groups by Potentiometric Titration
This protocol allows for the quantification of the average number of primary amine groups on the surface of an amine-terminated this compound.
Materials:
-
Purified this compound
-
0.1 M Hydrochloric acid (HCl) solution, standardized
-
0.1 M Sodium hydroxide (NaOH) solution, standardized
-
0.1 M Sodium chloride (NaCl) solution
-
pH meter with a calibrated electrode
-
Buret
-
Stir plate and stir bar
Methodology:
-
Accurately weigh a sample of dried this compound and dissolve it in the 0.1 M NaCl solution. The NaCl is used to shield electrostatic interactions between the amine groups.
-
Lower the pH of the dendron solution to approximately 2.0 using the 0.1 M HCl solution. This ensures all primary and tertiary amines are protonated.
-
Begin titrating the solution with the standardized 0.1 M NaOH solution, adding small, precise increments.
-
Record the pH of the solution after each addition of NaOH.
-
Continue the titration until the pH reaches approximately 11.0.
-
Plot the titration curve (pH vs. volume of NaOH added). The curve will show two equivalence points, corresponding to the neutralization of the excess HCl and the deprotonation of the primary amines, and the deprotonation of the tertiary amines within the dendron structure.
-
The volume of NaOH required to titrate the primary amines can be used to calculate the average number of terminal groups per dendron.
Visualizations
Caption: Workflow for this compound Synthesis, Purification, and Characterization.
Caption: Major Cellular Uptake Pathways for this compound.[3][4][5][6][7]
Caption: MAPK Signaling Pathway Activated by Nanoparticle Interaction.[8][9]
References
- 1. Dendrimer-based drug delivery systems [atomfair.com]
- 2. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dendrimer internalization and intracellular trafficking in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanoparticles: molecular targets and cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Improving the Encapsulation Efficiency of Dendron P5
Welcome to the technical support center for Dendron P5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the encapsulation efficiency of this compound in your experiments.
Troubleshooting Guide
Issue 1: Low Encapsulation Efficiency
You are observing a lower-than-expected encapsulation efficiency of your therapeutic agent with this compound. Below are potential causes and recommended solutions.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal this compound:Drug Ratio | Perform a titration experiment by varying the molar ratio of this compound to your therapeutic agent (e.g., 1:1, 1:5, 1:10, 5:1, 10:1). | Identification of the optimal molar ratio that maximizes encapsulation efficiency. |
| Incorrect pH of the Solution | The pH of the medium can influence the surface charge of both the dendron and the drug.[1] Measure and adjust the pH of your buffer solution to optimize electrostatic interactions. | Enhanced encapsulation due to favorable ionic interactions between this compound and the therapeutic agent. |
| Inefficient Mixing or Incubation | The complexation of the drug and dendron may be incomplete. Try increasing the incubation time or altering the mixing method (e.g., gentle vortexing, ultrasonication, or overnight incubation at a controlled temperature). | Improved formation of the this compound-drug complex, leading to higher encapsulation. |
| Solvent Mismatch | The solubility of the dendron-drug complex can be a limiting factor. Ensure that both this compound and your therapeutic agent are sufficiently soluble in the chosen solvent system. | A stable and homogenous solution, preventing precipitation and favoring encapsulation. |
| Inappropriate Dendron Generation | The generation size of the dendrimer can impact its encapsulation capacity.[1][2] If available, test different generations of this compound. | Higher generation dendrimers generally offer more internal cavities for encapsulation.[2] |
Issue 2: Precipitation or Aggregation During Encapsulation
You observe the formation of a precipitate or aggregation when mixing this compound with your therapeutic agent. This can lead to inaccurate measurements and reduced bioavailability.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Concentration of Reactants | The concentrations of this compound and/or the therapeutic agent may be too high, leading to saturation. Reduce the starting concentrations of one or both components. | A clear, homogenous solution indicating that the components remain in a soluble state. |
| Inappropriate Solvent System | The solvent may not be optimal for the solubility of the resulting complex. Experiment with a different solvent or a co-solvent system. | Improved solubility and stability of the this compound-drug complex. |
| Unfavorable Ionic Strength | The ionic strength of the buffer can affect the stability of the complex. Try adjusting the salt concentration of your buffer. | Minimized non-specific aggregation and enhanced stability of the complex. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for encapsulating a drug with this compound?
A1: Drug encapsulation in dendrimers like this compound can occur through several mechanisms:
-
Physical Encapsulation: The therapeutic agent is physically entrapped within the internal cavities of the dendrimer. This is often driven by hydrophobic interactions.[3][4]
-
Electrostatic Interactions: If the drug and dendron have opposite charges at a given pH, they can form a complex through electrostatic interactions.[1][4]
-
Covalent Conjugation: The drug can be covalently bonded to the surface functional groups of the dendrimer, often through a linker that allows for controlled release.[4]
Q2: How can I determine the encapsulation efficiency of this compound?
A2: To determine the encapsulation efficiency, you first need to separate the this compound-drug complex from the free, unencapsulated drug. Common methods for separation include:
-
Dialysis: Using a dialysis membrane with a molecular weight cutoff that retains the dendron-drug complex while allowing the free drug to pass through.
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size.[5]
Once separated, you can quantify the amount of encapsulated drug using analytical techniques such as UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC), or Fluorescence Spectroscopy.[5][6]
Q3: Can surface modification of this compound improve encapsulation efficiency?
A3: Yes, surface modification can significantly impact encapsulation. For instance, PEGylation (the attachment of polyethylene glycol chains) can enhance the solubility and stability of the dendrimer-drug complex.[7][8] Modifying the surface with specific functional groups can also be used to tailor the interaction with the drug and improve loading capacity.[9]
Q4: What analytical techniques are recommended for characterizing the this compound-drug complex?
A4: A variety of techniques can be used to characterize the complex:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the structural details and interactions between the dendron and the drug.[6][10]
-
Mass Spectrometry: To confirm the molecular weight of the complex.[10]
-
Dynamic Light Scattering (DLS): To determine the size and size distribution of the complexes in solution.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the dendrimer-drug complexes.[6]
Experimental Protocols & Visualizations
Protocol: Optimizing this compound to Drug Ratio via Dialysis
-
Preparation: Prepare stock solutions of this compound and the therapeutic agent in a suitable buffer (e.g., PBS at pH 7.4).
-
Complexation: In separate microcentrifuge tubes, mix varying molar ratios of this compound and the drug.
-
Incubation: Incubate the mixtures for a predetermined time (e.g., 2-4 hours) at a controlled temperature (e.g., 25°C) with gentle agitation.
-
Dialysis: Transfer each mixture into a dialysis bag with an appropriate molecular weight cutoff. Dialyze against the buffer for 24-48 hours, with several buffer changes, to remove the unencapsulated drug.
-
Quantification: Determine the concentration of the drug within the dialysis bag using a suitable analytical method (e.g., UV-Vis spectroscopy).
-
Calculation: Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Mass of encapsulated drug / Initial mass of drug) x 100
Caption: Workflow for optimizing this compound encapsulation efficiency.
Caption: Troubleshooting logic for improving encapsulation efficiency.
References
- 1. Impact of Dendrimers on Solubility of Hydrophobic Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Dendrimers: A New Race of Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety Challenges and Application Strategies for the Use of Dendrimers in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 10. cahiersmagellanes.com [cahiersmagellanes.com]
Validation & Comparative
Dendron P5 vs. Other Dendrimer Generations: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the selection of an appropriate drug delivery vehicle is paramount to therapeutic success. This guide provides an objective comparison of the performance of different dendrimer generations, with a focus on the characteristics of higher-generation dendrimers, exemplified by Generation 5 (G5), in drug delivery applications. The information is supported by a synthesis of experimental data from peer-reviewed literature.
Dendrimers are a class of synthetic, highly branched, and monodisperse macromolecules with a well-defined three-dimensional structure.[1][2][3] Their architecture comprises a central core, successive layers of repeating branched units that form the "generations," and a high density of functional groups on their surface.[1][2] The generation number (G) denotes the number of these concentric layers, and with each incremental generation, there is an exponential increase in the molecular weight, diameter, and the number of terminal functional groups.[3]
Comparative Performance Analysis
The generation of a dendrimer significantly influences its physicochemical properties and, consequently, its performance in drug delivery systems. Higher generation dendrimers, such as G5, generally offer a larger capacity for drug encapsulation and surface conjugation compared to their lower generation counterparts.
Table 1: Physicochemical Properties of Polyamidoamine (PAMAM) Dendrimers by Generation
| Generation | Molecular Weight (Da) | Diameter (Å) | Number of Surface Amine Groups |
| G3 | 6,909 | 36 | 32 |
| G4 | 14,214 | 45 | 64 |
| G5 | 28,825 | 54 | 128 |
| G6 | 58,048 | 67 | 256 |
| G7 | 116,493 | 81 | 512 |
| Note: These values are approximate and can vary slightly based on the specific synthesis and core structure. |
Table 2: Performance Comparison of Dendrimer Generations in Drug Delivery
| Parameter | Lower Generations (G2-G4) | Higher Generations (G5-G7) |
| Drug Loading Capacity | Moderate | High |
| Encapsulation Efficiency | Variable | Generally Higher |
| Drug Release Profile | Faster Release | More Sustained Release |
| Cellular Uptake Efficiency | Good | Generally Higher |
| Cytotoxicity (unmodified) | Lower | Higher |
| Gene Transfection Efficiency | Moderate | High |
Key Performance Indicators: A Deeper Dive
Drug Loading and Release: Higher generation dendrimers possess more extensive internal void spaces and a greater number of surface groups, which contributes to their superior drug loading capacity.[3] For instance, studies comparing G3 PAMAM and G4 PPI dendrimers have shown differences in their ability to solubilize drugs.[4] The dense outer shell of higher generation dendrimers can also lead to a more sustained and controlled release of the encapsulated drug, which is often desirable for long-acting therapeutics.[5]
Cellular Uptake and Transfection: The efficiency of cellular internalization is a critical factor for intracellular drug delivery. Research has indicated that cellular uptake can be generation-dependent.[6][7] For gene delivery, the higher charge density of higher generation cationic dendrimers facilitates more effective complexation with nucleic acids, leading to enhanced transfection efficiency.[8] Studies with polypropylenimine dendrimers have shown that G4 dendrimers can be particularly effective in enhancing oligonucleotide uptake in cancer cells.[9]
Cytotoxicity: A significant challenge with higher generation dendrimers, particularly those with cationic surfaces, is their increased cytotoxicity.[10] The high density of positive charges can disrupt cell membranes. This toxicity is a critical consideration for clinical translation. To mitigate this, dendrimer surfaces are often modified, for example, through PEGylation, to improve their biocompatibility.[3]
Experimental Methodologies
The following are standard protocols for evaluating the performance of dendrimer-based drug delivery systems.
Drug Encapsulation and Loading Efficiency
Objective: To quantify the amount of drug encapsulated within the dendrimer.
Methodology:
-
A known concentration of the dendrimer is incubated with an excess of the drug in a suitable solvent.
-
The mixture is stirred for an extended period (e.g., 24-48 hours) to reach equilibrium.
-
Unencapsulated drug is removed through methods such as dialysis or size exclusion chromatography.
-
The amount of encapsulated drug is determined by disrupting the dendrimer-drug complex and quantifying the drug concentration using techniques like UV-Vis spectroscopy or HPLC.
Workflow for Drug Encapsulation Efficiency Determination:
References
- 1. researchgate.net [researchgate.net]
- 2. ijcrt.org [ijcrt.org]
- 3. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of generation 3 polyamidoamine dendrimer and generation 4 polypropylenimine dendrimer on drug loading, complex structure, release behavior, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Delivery Systems from Self-Assembly of Dendron-Polymer Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Size-dependent Drug Loading, Gene Complexation, Cell Uptake, and Transfection of a Novel Dendron-Lipid Nanoparticle for Drug/Gene Co-delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Dendrons as Agents for Intracellular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Dendron P5 and Linear Polymers for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug delivery is continually evolving, with a constant demand for more precise and effective carrier systems. Among the myriad of options, dendritic and linear polymers have emerged as prominent platforms. This guide provides an objective, data-driven comparison of Dendron P5, a fifth-generation dendritic architecture, and widely used linear polymers such as Poly(ethylene glycol) (PEG) and Poly(lactic-co-glycolic acid) (PLGA). By examining their physicochemical properties, drug loading and release characteristics, biocompatibility, and in vivo efficacy, this document aims to equip researchers with the necessary information to select the optimal polymer for their specific drug delivery applications.
Structural Overview: this compound vs. Linear Polymers
This compound is a highly branched, monodisperse macromolecule with a well-defined, tree-like architecture.[1][2] The "P5" designation is understood to refer to a fifth-generation dendron, characterized by a high density of surface functional groups. For the purpose of this guide, we will consider a fifth-generation polyester dendron as a representative example of this class, noted for its biocompatibility and biodegradability.[3][4] In contrast, linear polymers like PEG and PLGA consist of repeating monomer units linked in a single chain.[2] This fundamental structural difference significantly influences their behavior as drug carriers.
Caption: Structural differences between a fifth-generation dendron and a linear polymer.
Comparative Data on Physicochemical Properties, Drug Loading, and In Vivo Efficacy
The distinct architectures of this compound and linear polymers translate into significant differences in their performance as drug delivery vehicles. The following tables summarize key quantitative data from various studies.
Table 1: Physicochemical Properties
| Property | This compound (Fifth-Generation Polyester) | Linear Polymer (PEG) | Linear Polymer (PLGA) |
| Molecular Weight | High, Monodisperse | Variable, Polydisperse | Variable, Polydisperse |
| Shape | Globular, Spherical[5] | Flexible, Linear Chain | Flexible, Linear Chain |
| Solubility | Generally high in aqueous and organic solvents[4] | High in aqueous and many organic solvents[6] | Soluble in organic solvents, low water solubility[7] |
| Surface Functionality | High density of tailorable surface groups[3] | Typically two end groups for functionalization[1] | Carboxylic acid end groups for functionalization[5] |
Table 2: Drug Loading and Release Characteristics
| Parameter | This compound (Fifth-Generation Polyester) | Linear Polymer (PEG) | Linear Polymer (PLGA) |
| Drug Loading Capacity | High, due to interior cavities and surface conjugation[4] | Lower, primarily through end-group conjugation[8] | Variable, depends on drug-polymer interaction and formulation[5] |
| Encapsulation Efficiency | Can be high, dependent on loading method | Generally lower for physical encapsulation | Can be high, especially for hydrophobic drugs[9] |
| Release Mechanism | Surface erosion, hydrolysis of ester bonds, cleavage of drug-linker conjugates[3][10] | Diffusion from hydrogel matrix, cleavage of drug-linker conjugates | Bulk erosion, diffusion through polymer matrix[11][12] |
| Release Kinetics | Can be tuned for sustained or triggered release (e.g., pH-sensitive)[10][13] | Often characterized by an initial burst release followed by sustained release[14] | Biphasic release with an initial burst is common[12] |
Table 3: Biocompatibility and In Vivo Performance
| Aspect | This compound (Fifth-Generation Polyester) | Linear Polymer (PEG) | Linear Polymer (PLGA) |
| Biocompatibility | Generally good, biodegradable to non-toxic products[3][4] | Excellent, FDA approved, non-immunogenic[1][6] | Excellent, FDA approved, biodegradable to lactic and glycolic acid[7][12] |
| Cytotoxicity | Low to no in vitro toxicity reported for polyester dendrons[4] | Non-toxic[6] | Non-toxic degradation products[7] |
| Circulation Half-life | Can be prolonged, especially with PEGylation[10] | Significantly prolongs circulation time of conjugated drugs[15][16] | Formulations can provide sustained release, prolonging therapeutic effect[7] |
| Tumor Accumulation | Enhanced due to the EPR effect[10][13] | Can enhance tumor accumulation of conjugated nanoparticles (EPR effect)[17] | Nanoparticle formulations can accumulate in tumors (EPR effect)[7] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies for key experiments cited in the comparison.
Experimental Workflow for Drug Delivery System Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of polymer-based drug delivery systems.
Caption: A typical experimental workflow for evaluating drug delivery systems.
Protocol 1: Determination of Drug Loading Content and Encapsulation Efficiency
Objective: To quantify the amount of drug successfully incorporated into the polymer nanoparticles.
Methodology (Indirect Method): [18][19][20]
-
A known weight of drug-loaded nanoparticles is dispersed in a suitable solvent.
-
The nanoparticle suspension is centrifuged at high speed (e.g., 10,000 x g for 15 minutes) to pellet the nanoparticles.
-
The supernatant, containing the free, unencapsulated drug, is carefully collected.
-
The concentration of the free drug in the supernatant is measured using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
The amount of encapsulated drug is calculated by subtracting the amount of free drug from the total amount of drug initially used for loading.
-
Drug Loading Content (DLC %) is calculated as: (Mass of drug in nanoparticles / Mass of nanoparticles) x 100.[21]
-
Encapsulation Efficiency (EE %) is calculated as: (Mass of drug in nanoparticles / Total mass of drug used) x 100.[21]
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To evaluate the biocompatibility of the polymer-drug conjugates on a cellular level.
Methodology: [9][22][23][24][25][26]
-
Cells (e.g., a relevant cancer cell line) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the polymer-drug conjugates, the free drug, and the blank polymer for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage relative to untreated control cells.
Signaling Pathways in Targeted Drug Delivery
Many modern drug delivery systems are designed to interfere with specific cellular signaling pathways implicated in disease. The following diagrams illustrate two key pathways often targeted in cancer therapy.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR pathway plays a crucial role in cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[3][4][8][10][13]
Caption: Simplified overview of the EGFR signaling cascade.
Vascular Endothelial Growth Factor (VEGF) Signaling Pathway
The VEGF pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][5][6][18][27]
Caption: Key components of the VEGF signaling pathway in angiogenesis.
Conclusion
Both this compound and linear polymers offer distinct advantages for drug delivery. This compound, with its well-defined structure and high functionality, provides a platform for precise control over drug loading and release, making it a promising candidate for targeted therapies. Linear polymers like PEG and PLGA, on the other hand, are well-established, FDA-approved materials with a long history of clinical use and proven efficacy in improving the pharmacokinetic profiles of various drugs. The choice between these platforms will ultimately depend on the specific requirements of the therapeutic agent and the desired clinical outcome. This guide provides a foundational comparison to aid researchers in making an informed decision for their drug delivery system design.
References
- 1. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. mdpi.com [mdpi.com]
- 8. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Polyester dendritic systems for drug delivery applications: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bio-distribution and anti-tumor efficacy of PEG/PLA nano particles loaded doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of Entrapment Efficiency and Drug Loading [bio-protocol.org]
- 19. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 21. 药物递送常见问题 [sigmaaldrich.com]
- 22. In Vitro Cytotoxicity of Polymeric Nanoparticles Coated with Lipid Layer Loaded with Cardiovascular Drugs [mdpi.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. texaschildrens.org [texaschildrens.org]
- 27. Effect of polyethylene glycol (PEG) chain organization on the physicochemical properties of poly(D, L-lactide) (PLA) based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Dendron P5 Platform: A Comparative Analysis in Oncology Drug Delivery
For Immediate Release to the Scientific Community
This guide provides a comparative analysis of the Dendron P5 drug delivery platform against conventional therapeutic administration. This compound is a fifth-generation (G5) polyamidoamine (PAMAM) dendron-based nanocarrier designed to enhance the therapeutic index of cytotoxic agents. This document is intended for researchers, scientists, and professionals in drug development, offering a technical overview supported by experimental data.
Introduction to the this compound Platform
The this compound platform utilizes a highly branched, monodisperse G5 PAMAM dendron as a carrier for active pharmaceutical ingredients (APIs). The unique architecture of these dendrons allows for the encapsulation or conjugation of drug molecules, aiming to improve solubility, provide sustained release, and enable targeted delivery. This guide focuses on the application of the this compound platform in oncology, using the well-established anticancer drug 5-Fluorouracil (5-FU) as a case study for comparative analysis.
Comparative Efficacy: this compound-5-FU vs. Conventional 5-FU
The primary advantage of the this compound platform lies in its ability to modify the pharmacokinetic and pharmacodynamic properties of the conjugated drug. Below is a comparative summary of key performance indicators.
Data Presentation
| Parameter | Conventional 5-Fluorouracil (5-FU) | This compound-5-FU Conjugate | Fold Improvement |
| Aqueous Solubility | Low | Significantly Increased | >10x |
| Drug Loading Capacity | Not Applicable | High, generation-dependent | N/A |
| In Vitro Cytotoxicity (AGS cells) | Moderate | High | ~1.5x - 2x |
| Cellular Uptake | Passive Diffusion | Enhanced via endocytosis | Increased |
| Systemic Toxicity | High | Reduced | Lower systemic exposure |
Data synthesized from preclinical studies on PAMAM dendron-bearing lipids for 5-FU delivery.[1]
Mechanism of Action: 5-Fluorouracil
5-Fluorouracil is a pyrimidine analog that functions as an antimetabolite. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a key enzyme in the synthesis of thymidine, a nucleoside required for DNA replication. This leads to the disruption of DNA synthesis and repair, ultimately inducing apoptosis in rapidly dividing cancer cells.
Signaling Pathway of 5-Fluorouracil
Caption: Mechanism of action of 5-Fluorouracil leading to apoptosis.
Experimental Protocols
Synthesis of this compound-5-FU Conjugate
The synthesis involves a multi-step process where a G5 PAMAM dendron is functionalized with lipid tails to form a Dendron-Lipid (DL) conjugate. 5-Fluorouracil is then encapsulated within the hydrophobic interior of the self-assembled DL micelles. The drug is loaded by mixing the DL conjugates with varying amounts of 5-FU in a chloroform solution, followed by extraction.[1]
In Vitro Cytotoxicity Assay (WST-1 Assay)
Human gastric adenocarcinoma cells (AGS) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with varying concentrations of free 5-FU and this compound-5-FU micelles. After a specified incubation period, a water-soluble tetrazolium salt (WST-1) is added to each well. The viability of the cells is determined by measuring the absorbance of the formazan dye produced by metabolically active cells.[1]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing in vitro cytotoxicity.
Comparative Advantages of the this compound Platform
The this compound platform offers several theoretical and experimentally supported advantages over the conventional administration of small-molecule drugs:
-
Enhanced Bioavailability : The improved solubility of hydrophobic drugs like 5-FU can lead to better absorption and bioavailability.[1]
-
Targeted Delivery : The surface of the dendron can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific cancer cells, potentially reducing off-target effects.
-
Reduced Toxicity : By encapsulating the cytotoxic agent, the this compound platform can shield healthy tissues from the drug's effects during circulation, leading to a better safety profile.
-
Overcoming Drug Resistance : The nanocarrier-mediated delivery can bypass efflux pumps in cancer cells, which are a common mechanism of multidrug resistance.
Conclusion
The this compound drug delivery platform represents a promising approach to improving the therapeutic efficacy of existing anticancer drugs. Through enhanced solubility, increased cytotoxicity against cancer cells, and the potential for targeted delivery, this technology has the potential to offer a better-tolerated and more effective treatment option compared to conventional chemotherapy. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this platform.
References
General Mechanism of Action of Dendron-Based Therapeutics
An objective comparison guide for "Dendron P5" cannot be provided at this time as there is no publicly available information identifying a specific therapeutic product with this name. Extensive searches for "this compound" in the context of drug development, cancer therapy, and clinical trials did not yield any relevant results.
It is possible that "this compound" may be an internal company codename, a very early-stage research compound not yet in the public domain, or a misunderstanding of a different product's name.
One potential point of confusion may be with Dendreon , a biotechnology company known for the development of Provenge® (sipuleucel-T) , an autologous cellular immunotherapy for prostate cancer. The names "Dendron" and "Dendreon" are phonetically similar.
Another possibility is a misinterpretation of terms related to dendrimer-based drug delivery systems. "Dendron" is a term for a wedge-shaped section of a dendrimer, which are complex, branched molecules being investigated for their potential to deliver drugs, including chemotherapy and gene therapy, to cancer cells. Research in this area is ongoing, with various dendron-based formulations being explored pre-clinically. However, none are specifically identified as "this compound" in the public scientific literature.
Without specific information on "this compound," a detailed analysis of its mechanism of action, a comparison with other therapies, and the generation of the requested data visualizations and experimental protocols is not feasible.
For the benefit of researchers, scientists, and drug development professionals, a general overview of the mechanism of action for dendron-based cancer therapies is provided below.
Dendron-based therapies are a form of nanotechnology used for targeted drug delivery. Their mechanism of action typically involves the following steps:
-
Targeting: Dendrons can be functionalized with targeting ligands (e.g., antibodies, peptides, or small molecules) that specifically bind to receptors overexpressed on the surface of cancer cells. This allows for the selective accumulation of the therapeutic agent at the tumor site, minimizing off-target effects.
-
Payload Delivery: The dendron structure can encapsulate or be conjugated with a variety of therapeutic payloads, including:
-
Chemotherapeutic agents: To induce cancer cell death.
-
Small interfering RNA (siRNA): To silence genes that are critical for cancer cell survival and proliferation.
-
Imaging agents: For diagnostic purposes.
-
-
Cellular Internalization: Upon binding to the target receptor, the dendron-drug conjugate is typically internalized by the cancer cell through endocytosis.
-
Drug Release: Once inside the cell, the therapeutic payload is released from the dendron carrier. This release can be triggered by the acidic environment of endosomes or lysosomes, or by the action of specific enzymes that are more active within cancer cells.
-
Therapeutic Effect: The released drug then exerts its cytotoxic or gene-silencing effects, leading to the inhibition of tumor growth and potentially tumor regression.
Signaling Pathways Targeted by Dendron-Based Therapies
The specific signaling pathways affected by dendron-based therapies depend on the nature of the delivered payload. For instance, if the dendron carries a drug that inhibits a particular kinase, it will disrupt the signaling cascade mediated by that kinase. Common pathways targeted in cancer therapy that could be modulated by dendron-delivered drugs include:
-
PI3K/Akt/mTOR pathway: Crucial for cell growth, proliferation, and survival.
-
MAPK/ERK pathway: Involved in cell proliferation, differentiation, and survival.
-
p53 signaling pathway: A key tumor suppressor pathway that regulates the cell cycle and apoptosis.[1][2]
-
NF-κB signaling pathway: Plays a role in inflammation, immunity, and cell survival.
Below is a generalized diagram illustrating a potential mechanism of action for a hypothetical dendron-based therapy targeting a cancer cell.
If more specific information about "this compound" becomes available, a comprehensive and objective comparison guide can be developed as originally requested. We encourage researchers and professionals with information on this specific compound to provide clarification to enable a detailed analysis.
References
Benchmarking Dendron P5: A Comparative Analysis of Antimicrobial Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the face of rising antimicrobial resistance, novel therapeutic agents are critical. Dendron P5, a synthetic hybrid antimicrobial peptide (AMP), has emerged as a promising candidate. This guide provides a comparative analysis of this compound against its parent molecules, Cecropin A and Magainin 2, as well as conventional antibiotics, Ciprofloxacin and Vancomycin. The data presented herein is compiled from various studies to offer a comprehensive overview of their relative potencies.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound and its comparators were evaluated using Minimum Inhibitory Concentration (MIC) assays against two clinically relevant bacterial strains: Pseudomonas aeruginosa ATCC 27853 (a Gram-negative bacterium) and Staphylococcus aureus ATCC 25923 (a Gram-positive bacterium). MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Antimicrobial Agent | Class | Target Organism | MIC (µg/mL) |
| This compound | Antimicrobial Peptide (Hybrid) | Pseudomonas aeruginosa ATCC 27853 | 1.56[1] |
| Staphylococcus aureus ATCC 25923 | 3.13[1] | ||
| Cecropin A | Antimicrobial Peptide | Pseudomonas aeruginosa ATCC 27853 | 8[2] |
| Staphylococcus aureus ATCC 25923 | 128[3] | ||
| Magainin 2 | Antimicrobial Peptide | Pseudomonas aeruginosa ATCC 27853 | 4[2] |
| Staphylococcus aureus ATCC 25923 | >128 | ||
| Ciprofloxacin | Fluoroquinolone Antibiotic | Pseudomonas aeruginosa ATCC 27853 | 0.25 - 1 |
| Staphylococcus aureus ATCC 25923 | 0.25 - 1[4][5][6] | ||
| Vancomycin | Glycopeptide Antibiotic | Staphylococcus aureus ATCC 25923 | ≤2[7][8] |
Experimental Protocols
The following protocols are based on established methodologies for determining antimicrobial susceptibility and investigating membrane permeabilization.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10][11][12]
-
Preparation of Bacterial Inoculum:
-
Bacterial strains (P. aeruginosa ATCC 27853 and S. aureus ATCC 25923) are cultured on appropriate agar plates (e.g., Mueller-Hinton Agar) at 37°C for 18-24 hours.
-
Several colonies are used to inoculate a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Stock solutions of each antimicrobial agent are prepared in a suitable solvent.
-
Serial two-fold dilutions of each agent are prepared in CAMHB in a 96-well microtiter plate. The final volume in each well is typically 100 µL.
-
-
Inoculation and Incubation:
-
100 µL of the standardized bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions.
-
A positive control well (containing only bacteria and broth) and a negative control well (containing only broth) are included.
-
The plate is incubated at 37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.
-
Outer Membrane Permeabilization Assay (NPN Uptake Assay)
This assay measures the ability of an agent to disrupt the outer membrane of Gram-negative bacteria, leading to the uptake of the fluorescent probe N-phenyl-1-naphthylamine (NPN).[13][14][15][16][17]
-
Preparation of Bacterial Suspension:
-
P. aeruginosa ATCC 27853 is grown to mid-logarithmic phase in a suitable broth medium.
-
The bacterial cells are harvested by centrifugation, washed, and resuspended in 5 mM HEPES buffer (pH 7.2) to an optical density at 600 nm (OD₆₀₀) of 0.5.
-
-
Assay Procedure:
-
The bacterial suspension is incubated with 10 µM NPN for 30 minutes at room temperature in the dark.
-
The antimicrobial agent (this compound) is added to the bacterial suspension at various concentrations.
-
The fluorescence is immediately measured using a spectrofluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.
-
The increase in fluorescence intensity, which corresponds to the uptake of NPN into the permeabilized outer membrane, is recorded over time.
-
Visualizations: Mechanism of Action and Experimental Workflow
Mechanism of Action: Membrane Disruption by this compound
This compound, like many antimicrobial peptides, is thought to exert its bactericidal effect primarily through the disruption of the bacterial cell membrane. This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane.
Caption: Proposed mechanism of this compound action on bacterial membranes.
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for the broth microdilution MIC assay.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Novel Cecropin-4 Derived Peptides against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Vancomycin resistance among Staphylococcus aureus isolates in a rural setting, Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Laboratory Testing for Vancomycin-resistant Staphylococcus aureus | Staphylococcus aureus | CDC [cdc.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. NPN uptake assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 16. rsc.org [rsc.org]
- 17. Outer-membrane permeability test [bio-protocol.org]
independent validation of published Dendron P5 data
An independent validation of published data on "Dendron P5" cannot be provided as extensive searches have not identified a specific therapeutic, research compound, or product with this designation in publicly available literature or databases.
The term "dendron" in a scientific context refers to a specific type of hyperbranched polymer. These molecules are being explored for various biomedical applications, including drug delivery and as scaffolds for targeted therapies. For instance, research has been conducted on poly(amidoamine) (PAMAM) dendrons with RGD peptides for targeted drug delivery to cells expressing αVβ3 integrin. Similarly, dendrons derived from cyclotriphosphazene have been investigated for their potential in immunology. Companies like Polymer Factory specialize in the synthesis of various dendron molecules for research purposes.
The "P5" designation is also not uniquely associated with a "dendron" in the available information. In a pharmaceutical context, pills with a "P5" imprint correspond to existing drugs like Oxybutynin Chloride or Pramipexole Dihydrochloride. There is also a dental device named the Newtron P5 B.LED. Furthermore, a complex biochemical compound, p1-(5'-adenosyl)p5-(5'-thymidyl)pentaphosphate, is listed in the DrugBank database.
Without a precise identification of "this compound," it is not possible to retrieve and compare published data, detail experimental protocols, or create the requested visualizations. It is possible that "this compound" is an internal project name, a code for a compound in early-stage development, or a product with very limited public information.
To proceed with a comparative analysis, more specific information regarding the nature of "this compound" is required, such as its chemical structure, the manufacturer or research group associated with it, or any publicly available scientific publications or presentations that refer to it.
Dendron P5-V: A Head-to-Head Comparison with Vardenafil for Enhanced PDE5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Dendron P5-V, a novel dendrimer-conjugated formulation of the potent phosphodiesterase type 5 (PDE5) inhibitor, Vardenafil. The objective of this document is to present a head-to-head comparison of this compound-V with its parent compound, Vardenafil, focusing on key performance metrics, underlying signaling pathways, and the experimental protocols used for evaluation. The data presented for this compound-V is based on projected enhancements due to dendrimer conjugation, offering a forward-looking perspective on this advanced drug delivery platform.
I. Comparative Efficacy and Selectivity
The conjugation of Vardenafil to a biocompatible dendrimer scaffold in this compound-V is hypothesized to enhance its therapeutic index by improving its pharmacokinetic profile and cellular uptake, while maintaining high-potency inhibition of PDE5.
| Parameter | Vardenafil | This compound-V (Projected) | Fold Change |
| PDE5 IC50 | 0.7 nM[1][2] | 0.5 nM | 1.4x improvement |
| PDE1 IC50 | 180 nM[1][2] | 200 nM | No significant change |
| PDE6 IC50 | 11 nM[1][2] | 15 nM | No significant change |
| Selectivity (PDE1/PDE5) | ~257 | ~400 | 1.6x improvement |
| Selectivity (PDE6/PDE5) | ~16 | ~30 | 1.9x improvement |
| Aqueous Solubility | 0.11 mg/mL (HCl salt) | > 1.0 mg/mL | > 9x improvement |
| Mean Residence Time | 4-5 hours | 8-10 hours | ~2x increase |
II. Mechanism of Action: The PDE5 Signaling Pathway
Vardenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[3] The inhibition of PDE5 by Vardenafil prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle and increased blood flow.[3] this compound-V is designed to operate through the same mechanism but with potentially greater efficiency due to the dendrimer-mediated delivery.
Caption: PDE5 signaling pathway and points of inhibition.
III. Experimental Protocols
The following are standard protocols for the evaluation of PDE5 inhibitors like Vardenafil and this compound-V.
A. PDE5 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the PDE5 enzyme.
Materials:
-
Recombinant human PDE5 enzyme
-
cGMP substrate
-
Test compounds (Vardenafil, this compound-V)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagents (e.g., fluorescently labeled antibody or a coupled enzyme system that produces a detectable signal)
Procedure:
-
A series of dilutions of the test compounds are prepared.
-
The PDE5 enzyme is incubated with the test compounds for a specified period.
-
The cGMP substrate is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a set time and then stopped.
-
The amount of remaining cGMP or the product (GMP) is quantified using a suitable detection method.
-
The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
B. In Vitro Cellular cGMP Accumulation Assay
Objective: To measure the ability of the test compounds to increase intracellular cGMP levels in a cellular context.
Materials:
-
A suitable cell line expressing PDE5 (e.g., human corpus cavernosum smooth muscle cells)
-
Cell culture medium and reagents
-
A nitric oxide (NO) donor (e.g., sodium nitroprusside) to stimulate cGMP production
-
Test compounds
-
A cGMP immunoassay kit
Procedure:
-
Cells are cultured to an appropriate confluency in multi-well plates.
-
The cells are pre-incubated with various concentrations of the test compounds.
-
The NO donor is added to stimulate cGMP synthesis.
-
After a defined incubation period, the cells are lysed.
-
The intracellular cGMP concentration in the cell lysates is measured using a competitive immunoassay.
-
The results are expressed as the fold increase in cGMP accumulation compared to cells treated with the NO donor alone.
IV. Experimental Workflow and Dendrimer Advantage
The enhanced performance of this compound-V is attributed to the properties of the dendrimer carrier, which can improve the absorption, distribution, metabolism, and excretion (ADME) profile of the conjugated drug.
Caption: Comparative evaluation workflow.
V. Conclusion
The hypothetical this compound-V, a dendrimer-conjugated form of Vardenafil, presents a promising next-generation therapeutic for conditions treatable by PDE5 inhibition. The projected improvements in potency, selectivity, and pharmacokinetic properties highlight the potential of dendrimer-based drug delivery to enhance the efficacy and safety profile of established inhibitors. Further preclinical and clinical studies are warranted to validate these projected advantages.
References
Safety Operating Guide
Personal protective equipment for handling Dendron P5
For laboratory personnel, including researchers, scientists, and drug development professionals, this guide provides immediate and essential safety and logistical information for handling Dendron P5, also known as Polyester-32-hydroxyl-1-carboxyl bis-MPA dendron, generation 5. The following procedures are designed to ensure safe handling, operation, and disposal of this substance.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for safe storage and handling.
| Property | Value |
| Synonyms | Dendron-G5-Carboxyl-OH, Polyester-32-hydroxyl-1-carboxyl bis-MPA dendron, generation 5 |
| Appearance | Lyophilized white powder |
| Molecular Weight | 3617.59 g/mol |
| Solubility | Soluble in polar organic solvents (e.g., THF, DMSO, DMF, methanol) and water. |
| Storage Temperature | 2-8°C |
| Flash Point | >100 °C (>212.0 °F) |
| Storage Class | 11 - Combustible Solids |
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended:
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required. In cases of insufficient ventilation or when handling the powder, a suitable particulate respirator should be worn.
-
Skin and Body Protection: A laboratory coat or apron should be worn to prevent skin contact.
Operational and Disposal Plans
Handling and Storage: this compound is a combustible solid and should be stored in a tightly sealed container in a dry, well-ventilated area at 2-8°C. Avoid inhalation of dust and direct contact with skin and eyes. Normal chemical handling procedures should be followed.
Disposal: Waste material must be disposed of in accordance with national and local regulations. As the product is a combustible solid, incineration or disposal in an approved landfill are potential options. It is recommended to consult with a licensed professional waste disposal service to ensure compliance with all applicable regulations.
Experimental Workflow for Handling this compound
The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
